Product packaging for Ac-Asp(OtBu)-OH(Cat. No.:CAS No. 1026951-84-7; 117833-18-8)

Ac-Asp(OtBu)-OH

Cat. No.: B2932475
CAS No.: 1026951-84-7; 117833-18-8
M. Wt: 231.248
InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Asp(OtBu)-OH is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO5 B2932475 Ac-Asp(OtBu)-OH CAS No. 1026951-84-7; 117833-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPTCBHHPHSEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-Asp(OtBu)-OH: A Technical Guide for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a specialized amino acid derivative used as a fundamental building block in synthetic chemistry.[1][2] Its unique structure, featuring an N-terminal acetyl group and a side-chain tert-butyl ester, makes it a valuable component in the synthesis of complex peptides, peptidomimetics, and other organic molecules.[1][2] This guide provides an in-depth overview of its chemical properties, structure, experimental applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] It has been successfully incorporated into the synthesis of peptide-based substrates and inhibitors for enzymes such as caspase-3, caspase-7, and HIV integrase. The N-acetyl group provides a stable cap, preventing further elongation at the N-terminus, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid from participating in unwanted reactions during peptide coupling. This protecting group is notably acid-labile, allowing for its selective removal under specific conditions that typically do not affect other protecting groups, thus enabling complex synthetic strategies.

Core Chemical Properties and Structure

This compound is a white, solid powder. The molecule's structure consists of an L-aspartic acid core, which is modified at the alpha-amino group with an acetyl moiety and at the side-chain (beta) carboxyl group with a tert-butyl ester. This dual modification dictates its reactivity and solubility. It is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.

Structural Information
  • IUPAC Name: (2S)-2-(acetylamino)-4-tert-butoxy-4-oxobutanoic acid

  • Synonyms: Nα-Acetyl-L-aspartic acid β-tert-butyl ester, N-acetyl-L-aspartic acid, 4-(1,1-dimethylethyl) ester

  • Canonical SMILES: CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O

  • InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N

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Caption: Conceptual diagram of this compound's functional groups.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 117833-18-8
Molecular Formula C₁₀H₁₇NO₅
Molecular Weight 231.2 g/mol
Appearance Solid Powder
Solubility DMSO: 1 mg/mL
Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Storage Temperature -20°C to -80°C for long-term storage

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols for the use of this compound in a typical peptide synthesis workflow.

Peptide Coupling via HBTU Activation

This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • This compound

  • Peptidyl-resin (with a free amine)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, peptide synthesis grade)

  • DCM (Dichloromethane)

  • Kaiser Test Kit

Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. If the resin carries an N-terminal Fmoc protecting group, deprotect it using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HBTU in a minimal volume of DMF.

  • Initiation: Add 4.0 equivalents of DIPEA to the activation solution. The solution may change color, indicating activation. Allow the mixture to pre-activate for approximately 3 minutes.

  • Coupling Reaction: Add the entire activation solution to the swelled and deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (beads remain colorless or yellow) indicates that all free amines have been acylated. If the test is positive after 2 hours, the coupling step may be repeated.

  • Washing: Once the coupling is complete, filter the reaction solution from the resin. Wash the resin extensively with DMF (3x), DCM (3x), and finally Methanol (3x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle or final deprotection.

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PeptideCouplingWorkflow start_end start_end process process reagent reagent decision decision start Start: Swollen Peptidyl-Resin (Free N-terminal Amine) prepare_reagents Prepare Activation Solution: This compound + HBTU in DMF start->prepare_reagents 1. Prepare add_base Add DIPEA to Activate prepare_reagents->add_base 2. Activate add_to_resin Add Activated Amino Acid to Resin add_base->add_to_resin 3. Couple agitate Agitate at Room Temp (1-2 hours) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test 4. Monitor kaiser_test->add_to_resin Positive (Recouple) wash_resin Wash Resin (DMF, DCM, MeOH) kaiser_test->wash_resin Negative end End: Ac-Asp(OtBu)-Peptidyl-Resin wash_resin->end 5. Finalize

Caption: Workflow for coupling this compound in SPPS.

Side-Chain (OtBu) Deprotection

This protocol describes the cleavage of the tert-butyl ester from the aspartic acid side chain. This step is typically performed concurrently with the final cleavage of the peptide from the resin.

Materials and Reagents:

  • Ac-Asp(OtBu)-Peptidyl-Resin

  • TFA (Trifluoroacetic Acid)

  • TIS (Triisopropylsilane) or Thioanisole (scavengers)

  • DCM (Dichloromethane)

  • Cold Diethyl Ether

Methodology:

  • Resin Preparation: Wash the dried peptidyl-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. The scavengers (TIS, water) are crucial for quenching the reactive tert-butyl cations generated during deprotection, preventing side reactions.

  • Deprotection/Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. The strong acidic environment of TFA cleaves the tert-butyl ester, releasing isobutylene and the free carboxylic acid.

  • Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Concentrate the filtrate under a stream of nitrogen.

  • Isolation: Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified by RP-HPLC.

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OtBu_Deprotection_Workflow start_end start_end process process reagent reagent start Start: Dry Ac-Asp(OtBu)-Peptidyl-Resin add_cocktail Add TFA Cleavage Cocktail (e.g., 95% TFA, Scavengers) start->add_cocktail 1. Cleavage agitate Agitate at Room Temp (2-4 hours) add_cocktail->agitate filter Filter to Separate Resin Collect Filtrate agitate->filter 2. Collection precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate 3. Precipitation isolate Isolate Crude Peptide (Centrifuge & Dry) precipitate->isolate end End: Crude Peptide with Free Asp Side-Chain isolate->end Ready for HPLC

Caption: Workflow for acid-catalyzed OtBu group deprotection.

Analysis and Purification by RP-HPLC and Mass Spectrometry

Methodology for RP-HPLC Purification:

  • Sample Preparation: Dissolve the crude, dried peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove particulates.

  • Chromatography: Use a C18 reversed-phase column for purification.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Elution: Start with a shallow gradient to resolve impurities from the target peptide. A typical gradient might be 5-65% Mobile Phase B over 40-60 minutes. Hydrophobic peptides will elute at higher concentrations of ACN.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 210-220 nm).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity threshold (e.g., >98%).

  • Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

Methodology for Mass Spectrometry Characterization:

  • Technique: Use Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), for accurate mass determination.

  • Sample Preparation: Dilute a small sample of the purified peptide in a suitable solvent (e.g., 50% ACN/Water with 0.1% formic acid).

  • Analysis: Infuse the sample into the mass spectrometer. The instrument will measure the mass-to-charge (m/z) ratio of the ionized peptide.

  • Verification: Compare the experimentally observed molecular weight with the calculated theoretical mass of the peptide containing the N-acetylated, deprotected aspartic acid residue to confirm its identity.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only in a well-ventilated area.

    • P280: Wear protective gloves, protective clothing, and eye/face protection. Safety glasses are mandatory.

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for several minutes. If irritation persists, consult a physician.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.

  • Fire Safety: Use water spray, dry chemical, foam, or carbon dioxide extinguishers. During combustion, irritant fumes may be emitted.

References

Ac-Asp(OtBu)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Information

N-Acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a crucial building block in synthetic peptide chemistry. Its structure incorporates a tert-butyl protecting group on the side-chain carboxylate and an acetyl group on the N-terminus. This strategic protection facilitates its use in the stepwise assembly of peptide chains by preventing unwanted side reactions.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueReferences
Molecular Formula C₁₀H₁₇NO₅[1][2][3]
Molecular Weight 231.25 g/mol [2]
CAS Number 117833-18-8[1]
Appearance White to off-white solid
Purity ≥95%
Solubility DMSO: 100 mg/mL (432.43 mM)

Applications in Peptide Synthesis

This compound is a valuable reagent in the synthesis of complex peptides and peptidomimetics. The tert-butyl ester provides robust protection for the aspartic acid side chain under standard peptide coupling conditions and can be selectively removed under acidic conditions. This derivative has been instrumental in the synthesis of peptide substrates for enzymes such as caspases and in the development of peptide-based inhibitors for targets like HIV integrase.

Experimental Protocols

A prominent application of protected aspartic acid derivatives is in the synthesis of peptide substrates for caspases, which are key enzymes in apoptosis. The following is a representative protocol for the solution-phase synthesis of the caspase-3/7 substrate Ac-DEVD-pNA, illustrating the general principles of how a protected amino acid like this compound would be incorporated.

Solution-Phase Synthesis of a Tetrapeptide

This protocol outlines the synthesis of a tetrapeptide from the C-terminus to the N-terminus, involving iterative coupling and deprotection steps.

Materials:

  • Fmoc-Asp(OtBu)-OH (as the starting C-terminal residue)

  • p-Nitroaniline

  • Phosphorus oxychloride (POCl₃)

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • This compound

  • Peptide coupling reagent (e.g., PyBOP)

  • Deprotection agent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, Ethyl Acetate)

  • Reagents for workup and purification

Procedure:

  • Coupling of the C-terminal Residue: The synthesis begins by coupling p-nitroaniline to Fmoc-Asp(OtBu)-OH using a coupling agent like POCl₃. The product, Fmoc-Asp(OtBu)-pNA, is then purified.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of Fmoc-Asp(OtBu)-pNA by treatment with a solution of 20% piperidine in DMF.

  • Coupling of the Second Residue: The next amino acid in the sequence, Fmoc-Val-OH, is activated with a coupling reagent such as PyBOP and then added to the deprotected N-terminus of the growing peptide chain.

  • Iterative Deprotection and Coupling: Steps 2 and 3 are repeated for the subsequent amino acids, Fmoc-Glu(OtBu)-OH and finally this compound, to assemble the full-length protected peptide.

  • Final Deprotection and Purification: Once the peptide sequence is fully assembled, the side-chain protecting groups (OtBu) are removed using an acidic cleavage cocktail (e.g., trifluoroacetic acid). The final crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical peptide synthesis workflow and a conceptual signaling pathway where the synthesized peptide might be applied.

Peptide_Synthesis_Workflow Start Start: Protected Amino Acid (e.g., Fmoc-Asp(OtBu)-OH) Coupling Couple to Resin or C-terminal fragment Start->Coupling Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling->Deprotection Next_AA Couple Next Protected Amino Acid Deprotection->Next_AA Repeat Repeat Deprotection and Coupling Cycles Next_AA->Repeat Repeat->Deprotection For each residue Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Repeat->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Caspase_Activation_Pathway Apoptotic_Signal Apoptotic Signal (e.g., cellular stress) Procaspase Procaspase-3 (Inactive) Apoptotic_Signal->Procaspase initiates Active_Caspase Caspase-3 (Active) Procaspase->Active_Caspase activates Substrate Peptide Substrate (e.g., Ac-DEVD-pNA) Active_Caspase->Substrate acts on Cleavage Substrate Cleavage Substrate->Cleavage is cleaved Signal Colorimetric Signal (pNA release) Cleavage->Signal produces

Caption: Conceptual pathway of caspase-3 activation and substrate cleavage.

References

A Technical Guide to Ac-Asp(OtBu)-OH: A Key Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Acetyl-L-aspartic acid γ-tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH (CAS Number: 117833-18-8). This valuable amino acid derivative serves as a critical building block in the synthesis of targeted peptides and peptidomimetics, particularly in the development of enzyme inhibitors for therapeutic applications. This document details its chemical and physical properties, provides illustrative experimental protocols for its use, and visualizes its role in relevant biological pathways and synthetic workflows.

Core Data and Properties

This compound is a derivative of L-aspartic acid where the alpha-amino group is acetylated and the side-chain carboxylic acid is protected as a tert-butyl ester. This strategic protection scheme makes it a versatile reagent in peptide synthesis, preventing unwanted side reactions at the N-terminus and the side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 117833-18-8[1][2]
Molecular Formula C₁₀H₁₇NO₅[1]
Molecular Weight 231.2 g/mol [1]
IUPAC Name (2S)-2-(acetylamino)-4-tert-butoxy-4-oxobutanoic acid[2]
Appearance Crystalline solid or off-white solid
Purity Typically >95% to ≥99%
Solubility DMSO: ~1 mg/mL; DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL
Storage Temperature Ambient to 0-8 °C
SMILES CC(C)(C)OC(C--INVALID-LINK--C(O)=O)=O
InChI Key NKNPTCBHHPHSEA-ZETCQYMHSA-N

Applications in Drug Development

This compound is prominently used in the synthesis of inhibitors targeting key enzymes in disease pathways, such as caspases and HIV integrase.

Caspase Inhibitors

Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in various diseases, including neurodegenerative disorders and cancer. This compound is a key component in the synthesis of peptide-based caspase inhibitors and substrates, which are vital tools for studying apoptosis and for developing potential therapeutics. The aspartic acid residue is a key recognition element for caspases, which cleave their substrates after an aspartic acid residue.

The activation of caspases occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.

Caspase_Signaling_Pathway Caspase Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation (FADD, pro-caspase-8) Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 activates Bid Bid Caspase-8->Bid cleaves Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome (Apaf-1, pro-caspase-9) Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis leads to Bid->Mitochondrion activates

Caspase signaling pathways leading to apoptosis.
HIV Integrase Inhibitors

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Inhibitors of HIV integrase are a key class of antiretroviral drugs. This compound can be used as a building block in the synthesis of peptidomimetic HIV integrase inhibitors.

The HIV integration process involves two main catalytic steps performed by the integrase enzyme: 3'-processing and strand transfer.

HIV_Integrase_Mechanism HIV Integrase Mechanism Viral DNA Viral DNA 3_Processing 3'-Processing Viral DNA->3_Processing Processed_Viral_DNA Processed Viral DNA 3_Processing->Processed_Viral_DNA PIC Pre-integration Complex (PIC) Formation Processed_Viral_DNA->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import Strand_Transfer Strand Transfer Nuclear_Import->Strand_Transfer Host_DNA Host_DNA Host_DNA->Strand_Transfer Repair Host Repair Mechanisms Strand_Transfer->Repair Integrated_Provirus Integrated Provirus Repair->Integrated_Provirus

Simplified workflow of the HIV integrase mechanism.

Experimental Protocols

The following protocols are illustrative examples of how this compound and similar protected aspartic acid derivatives are used in peptide synthesis.

Solution-Phase Synthesis of a Caspase-3/7 Substrate (Ac-DEVD-pNA)

This protocol is adapted from the synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA and demonstrates the use of this compound in the final coupling step of a solution-phase peptide synthesis.

Materials:

  • H-Glu(OtBu)-Val-Asp(OtBu)-pNA (the tripeptide intermediate)

  • This compound

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Coupling Reaction:

    • Dissolve the tripeptide intermediate H-Glu(OtBu)-Val-Asp(OtBu)-pNA in DCM in a round-bottom flask with stirring.

    • Add this compound (typically 1.1 equivalents) to the reaction vessel.

    • Slowly add DIEA (typically 1.5 equivalents) to the reaction mixture via syringe.

    • Add PyBOP (typically 1.1 equivalents) to the flask.

    • Stir the reaction for 30 minutes at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude protected peptide can be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with hexanes or ether).

  • Deprotection:

    • To remove the tert-butyl protecting groups, treat the purified protected peptide with a solution of 95% TFA in water for 2-4 hours at room temperature.

    • After the deprotection is complete, remove the TFA under reduced pressure.

    • Precipitate the final product, Ac-DEVD-pNA, by adding cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Representative Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Caspase Inhibitor

This generalized workflow illustrates the incorporation of an aspartic acid residue using a protected building block like this compound (or its Fmoc-protected counterpart for stepwise synthesis) in solid-phase peptide synthesis (SPPS).

SPPS_Workflow Generalized SPPS Workflow for a Peptide Inhibitor Resin Start with Resin Support Couple_AA1 Couple First Amino Acid (e.g., Fmoc-Asp(OtBu)-OH) Resin->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Couple_AA2 Couple Second Amino Acid (e.g., Fmoc-Val-OH) Wash2->Couple_AA2 Repeat_Cycle Repeat Deprotection, Wash, and Coupling Cycles Couple_AA2->Repeat_Cycle N_Acetylation N-terminal Acetylation (Acetic Anhydride) Repeat_Cycle->N_Acetylation After final AA Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) N_Acetylation->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Final_Peptide Final Peptide Inhibitor Purification->Final_Peptide

Workflow for SPPS incorporating an aspartic acid residue.

Conclusion

This compound is a fundamental building block for researchers and scientists in the field of drug development. Its specific protection pattern allows for the controlled synthesis of complex peptides and peptidomimetics. As demonstrated, it is integral to the creation of targeted inhibitors for critical enzymes like caspases and HIV integrase, making it an indispensable tool in the pursuit of novel therapeutics. The protocols and pathways outlined in this guide provide a solid foundation for the effective utilization of this versatile compound in research and development.

References

A Technical Guide to the Solubility of Ac-Asp(OtBu)-OH in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-acetyl-L-aspartic acid 4-tert-butyl ester (Ac-Asp(OtBu)-OH), a key building block in peptide synthesis for various therapeutic agents. This document outlines its solubility profile in dimethyl sulfoxide (DMSO) and other common laboratory solvents, presents detailed experimental protocols for solubility determination, and visualizes its application in relevant biological pathways and synthetic workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in solution-phase peptide synthesis and other applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventMolarity (approx.)Concentration (mg/mL)ClassificationSource(s)
Dimethyl Sulfoxide (DMSO)~432 mM100Soluble[1]
Dimethyl Sulfoxide (DMSO)~4.3 mM1Soluble
Chloroform--Soluble[2][3]
Dichloromethane (DCM)--Soluble[2]
Ethyl Acetate--Soluble
Acetone--Soluble
N,N-Dimethylformamide (DMF)--Soluble*

*Note: The solubility in DMF is reported for the closely related compound Fmoc-Asp(OtBu)-OH. Given their structural similarities, a comparable solubility profile for this compound in DMF can be anticipated.

Experimental Protocols

General Protocol for Determining Solubility of Protected Amino Acids

This protocol provides a standardized method for determining the solubility of a protected amino acid, such as this compound, in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, DMF, DCM)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for quantitative analysis)

  • Small volume glass vials

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into a glass vial.

    • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation. Periodically agitate the mixture during this time.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Determination of Solute Concentration:

    • Gravimetric Method (for qualitative or semi-quantitative assessment): Carefully remove a known volume of the supernatant and transfer it to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute. The difference in weight will give the amount of dissolved solute.

    • Spectrophotometric Method (for quantitative assessment, if a chromophore is present or can be derivatized): Carefully collect a known volume of the supernatant. If necessary, dilute the supernatant with the same solvent to a concentration within the linear range of a pre-established calibration curve. Measure the absorbance at the appropriate wavelength and calculate the concentration based on the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in mg/mL or as a molar concentration (mol/L).

Example Workflow: Synthesis of a Caspase-3/7 Substrate Precursor

This compound is a crucial component in the synthesis of peptide substrates for enzymes like caspases, which are key mediators of apoptosis. The following is an illustrative workflow for the solution-phase synthesis of a dipeptide precursor.

G Solution-Phase Synthesis of a Dipeptide Precursor cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification A This compound E Activated this compound A->E B Coupling Reagent (e.g., HBTU, HATU) B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., DMF) D->E H Protected Dipeptide: Ac-Asp(OtBu)-Val-OMe E->H F Amino Acid Ester (e.g., H-Val-OMe) F->H G Solvent (e.g., DMF) G->H I I H->I Aqueous Wash J J I->J Extraction K Pure Protected Dipeptide J->K Chromatography

Caption: Workflow for the synthesis of a protected dipeptide using this compound.

Signaling Pathway Diagrams

The utility of this compound as a synthetic building block is underscored by its incorporation into peptides that target key biological pathways, such as apoptosis and viral replication.

Caspase-3 Activation Pathway

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Inhibitors and substrates of caspase-3, often synthesized using this compound, are vital tools for studying this process.

G Simplified Caspase-3 Activation Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway A Death Ligand (e.g., FasL) B Death Receptor (e.g., Fas) A->B C Pro-Caspase-8 B->C D Caspase-8 (active) C->D K Pro-Caspase-3 D->K E Apoptotic Stimuli F Mitochondria E->F G Cytochrome c F->G H Apaf-1 G->H I Pro-Caspase-9 H->I J Caspase-9 (active) I->J J->K L Caspase-3 (active) K->L M Apoptosis L->M

Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation.

HIV Integrase Mechanism of Action

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus. Peptide-based inhibitors, which can be synthesized using this compound, are a class of antiretroviral drugs that target this enzyme.

G Mechanism of HIV Integrase and Site of Inhibition A HIV RNA B Reverse Transcription A->B C Viral DNA B->C D HIV Integrase C->D F 3' Processing D->F E Host Cell DNA G Strand Transfer E->G F->G H Integrated Provirus G->H I Inhibitor (e.g., peptide-based) I->D Blocks Catalytic Site

Caption: Simplified mechanism of HIV DNA integration and the action of integrase inhibitors.

References

An In-depth Technical Guide on the Storage and Stability of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH), a key building block in peptide synthesis and other biochemical applications. Adherence to proper handling and storage protocols is critical to ensure the integrity and purity of this reagent for successful experimental outcomes.

Overview of this compound

This compound is a derivative of aspartic acid where the side-chain carboxylic acid is protected as a tert-butyl ester, and the N-terminus is acetylated. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions involving the aspartic acid side chain. The stability of this compound is paramount, as degradation can lead to impurities in the final product.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions, both as a solid and in solution. The following table summarizes the recommended storage temperatures and durations based on information from various suppliers.

Form Storage Temperature Recommended Duration Notes
Solid (Powder) -20°C≥ 4 years[1]Recommended for long-term storage.
3 years[2][3]
4°C2 years[2][3]Suitable for shorter-term storage.
≤ 5°CNot specifiedA general recommendation to avoid higher temperatures.
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 month

Shipping: this compound is typically shipped at room temperature for domestic transit, though international shipping conditions may vary.

Stability Profile and Degradation

This compound is a stable compound when stored under the recommended conditions. However, exposure to adverse conditions can lead to degradation.

Conditions to Avoid:

  • Strong Oxidizing Agents: Can lead to decomposition.

  • Strong Acids/Alkalis: May compromise the integrity of the compound.

  • Heat and Sources of Ignition: Standard laboratory practice to avoid.

Hazardous Decomposition Products: Under fire conditions, decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly provided by suppliers. The storage recommendations are based on their internal stability studies. For researchers requiring detailed stability data under specific experimental conditions, it is recommended to perform in-house stability studies. A general approach would involve:

  • Sample Preparation: Prepare samples of this compound under the desired storage conditions (e.g., different temperatures, humidities, in various solvents).

  • Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound at each time point.

  • Data Analysis: Quantify the amount of this compound remaining and identify any degradation products.

Visualizing Storage and Stability Logic

The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.

cluster_storage Storage Conditions cluster_temp Temperature cluster_stability Stability Outcome Solid Solid -20C -20C Solid->-20C Long-term 4C 4C Solid->4C Short-term In_Solvent In_Solvent -80C -80C In_Solvent->-80C Recommended In_Solvent->-20C Short-term Moderate_Stability Moderate Stability (Months) -80C->Moderate_Stability High_Stability High Stability (Years) -20C->High_Stability -20C->Moderate_Stability 4C->High_Stability RT RT Low_Stability Low Stability (Weeks/Days) RT->Low_Stability Degradation Degradation Low_Stability->Degradation Conditions_to_Avoid Conditions to Avoid: - Strong Oxidizing Agents - Strong Acids/Alkalis - Heat Conditions_to_Avoid->Degradation

Caption: Logical workflow for this compound storage and stability.

Handling Precautions

When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid breathing dust and ensure adequate ventilation. In case of contact with skin or eyes, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Pivotal Role of Ac-Asp(OtBu)-OH in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a critical building block in the intricate field of peptide chemistry. Its unique structural features, comprising an N-terminal acetyl group and a side-chain carboxylic acid protected by a tert-butyl group, render it indispensable for the synthesis of complex peptides and peptidomimetics with significant therapeutic potential. This technical guide provides an in-depth exploration of the core functionalities of this compound, detailing its applications, experimental protocols, and the chemical pathways it influences.

Core Properties and Strategic Importance

This compound is a derivative of aspartic acid, an acidic amino acid. The N-terminal acetylation prevents its participation in peptide bond formation at the N-terminus, making it an ideal candidate for the N-terminal residue of a peptide sequence. The tert-butyl (OtBu) ester protecting the side-chain carboxyl group is labile to strong acids, such as trifluoroacetic acid (TFA), which is a standard condition for the final cleavage of peptides from solid-phase synthesis resins. This orthogonality with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, commonly used for α-amino group protection in solid-phase peptide synthesis (SPPS), is a cornerstone of its utility.

This compound has been instrumental in the synthesis of peptide substrates and inhibitors for enzymes such as caspases and HIV integrase, highlighting its importance in drug discovery and development.[1]

Data Presentation: Performance and Side Reactions

The use of aspartic acid derivatives with tert-butyl side-chain protection is associated with a significant side reaction known as aspartimide formation. This intramolecular cyclization can lead to the formation of undesired β-peptides and racemization, compromising the purity and activity of the target peptide. The propensity for aspartimide formation is sequence-dependent and influenced by the reaction conditions.

Below is a summary of quantitative data related to aspartimide formation, comparing different protecting groups and conditions.

Aspartic Acid DerivativeC-terminal Amino Acid to AspConditionAspartimide Formation (%)Reference
Fmoc-Asp(OtBu)-OHGly20% Piperidine/DMF (200 min)High[2]
Fmoc-Asp(OMpe)-OHGly20% Piperidine/DMF (200 min)Reduced[2]
Fmoc-Asp(OBno)-OHGly20% Piperidine/DMF (200 min)0.1% / cycle[2]
Fmoc-Asp(OtBu)-OHAsn20% Piperidine/DMF (200 min)Significant[2]
Fmoc-Asp(OBno)-OHAsn20% Piperidine/DMF (200 min)Almost Undetectable
Fmoc-Asp(OtBu)-OHArg20% Piperidine/DMF (200 min)Significant
Fmoc-Asp(OBno)-OHArg20% Piperidine/DMF (200 min)Almost Undetectable

OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide with an N-terminal this compound.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection (for subsequent amino acids):

  • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

  • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Confirm complete deprotection using a Kaiser test (ninhydrin test).

3. Amino Acid Coupling (for subsequent amino acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.

4. Coupling of this compound (as the final N-terminal residue):

  • Following the final Fmoc deprotection of the peptide chain, wash the resin as described in step 2.

  • In a separate vial, dissolve this compound (3-5 equivalents), HCTU or HATU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) and pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the resin and agitate for 2-4 hours. The absence of the bulky Fmoc group on this compound may lead to faster coupling kinetics compared to Fmoc-amino acids.

  • Wash the resin thoroughly with DMF and DCM.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Coupling Couple this compound Wash2->Final_Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Coupling->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification aspartimide_formation Peptide Peptide Chain ...-NH-CH(R)-CO- Asp(OtBu) NH-CH(R')-CO-... Intermediate Cyclic Intermediate Aspartimide Peptide:c->Intermediate Intramolecular Nucleophilic Attack Base Base (e.g., Piperidine) Side_Products Side Products α-peptide (racemized) β-peptide Intermediate->Side_Products Hydrolysis or Piperidinolysis caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis hiv_integrase Viral_DNA Viral DNA (cDNA) PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->PIC Integrase HIV Integrase Integrase->PIC Processing 3'-Processing (Endonucleolytic cleavage) PIC->Processing Nuclear_Import Nuclear Import Processing->Nuclear_Import Strand_Transfer Strand Transfer (Integration) Nuclear_Import->Strand_Transfer Host_DNA Host Cell DNA Host_DNA->Strand_Transfer Provirus Provirus (Integrated Viral DNA) Strand_Transfer->Provirus

References

An In-depth Technical Guide to N-acetylaspartic Acid: Core Features and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartic acid (NAA), a derivative of aspartic acid, is one of the most abundant amino acids in the central nervous system (CNS).[1][2] Its significant concentration and distinct roles in neuronal health, myelin synthesis, and energy metabolism have positioned it as a critical molecule in neuroscience research and a valuable biomarker for a range of neurological disorders.[1][3] This technical guide provides a comprehensive overview of the core features of N-acetyl protected aspartic acid, including its physicochemical properties, biological functions, and detailed experimental methodologies for its synthesis and analysis.

Core Physicochemical Properties

N-acetylaspartic acid is a white, odorless crystalline powder.[2] A summary of its key quantitative properties is presented in Table 1 for easy reference.

PropertyValueReference
Molecular Formula C₆H₉NO₅
Molecular Weight 175.14 g/mol
Melting Point 137 - 140 °C
Boiling Point 141 - 144 °C
pKa (Strongest Acidic) 3.142
logP -2.209
Water Solubility 675 mg/mL
DMSO Solubility 3.33 mg/mL (Sonication recommended)
Ethanol Solubility 20 mg/mL
PBS (pH 7.2) Solubility 10 mg/mL

Biological Significance and Signaling Pathways

NAA plays a multifaceted role in the CNS, acting as a neuronal osmolyte, a source of acetate for myelin synthesis, a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG), and a contributor to mitochondrial energy production.

Biosynthesis and Degradation Pathway

NAA is primarily synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), encoded by the NAT8L gene. It is then transported to oligodendrocytes where it is hydrolyzed by aspartoacylase (ASPA) into L-aspartate and acetate. The acetate is then utilized for the synthesis of fatty acids and steroids, which are essential components of myelin.

NAA_Metabolism cluster_neuron Neuronal Mitochondrion cluster_oligodendrocyte Oligodendrocyte Cytoplasm Aspartic_Acid L-Aspartic Acid Asp_NAT Asp-NAT (NAT8L) Aspartic_Acid->Asp_NAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->Asp_NAT NAA_synthesis N-Acetylaspartic Acid (NAA) NAA_degradation N-Acetylaspartic Acid (NAA) NAA_synthesis->NAA_degradation Transport Asp_NAT->NAA_synthesis ASPA Aspartoacylase (ASPA) NAA_degradation->ASPA Acetate Acetate ASPA->Acetate L_Aspartate L-Aspartate ASPA->L_Aspartate Myelin_Synthesis Myelin Synthesis Acetate->Myelin_Synthesis

Biosynthesis of NAA in neurons and its subsequent degradation in oligodendrocytes for myelin synthesis.
Role as a Precursor to N-acetylaspartylglutamate (NAAG)

NAA serves as a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). This reaction is catalyzed by NAAG synthetase. NAAG is the most concentrated neuropeptide in the human brain and is involved in neurotransmission.

NAAG_Synthesis NAA N-Acetylaspartic Acid (NAA) NAAG_Synthetase NAAG Synthetase NAA->NAAG_Synthetase Glutamate Glutamate Glutamate->NAAG_Synthetase NAAG N-Acetylaspartylglutamate (NAAG) NAAG_Synthetase->NAAG Synthesis_Workflow Start L-Aspartic Acid Protection Protection with Hexafluoroacetone in DMSO Start->Protection Intermediate_I Protected Aspartic Acid Protection->Intermediate_I Acetylation Acetylation with Acetic Anhydride and Triethylamine Intermediate_I->Acetylation Intermediate_II Protected N-Acetylaspartic Acid Acetylation->Intermediate_II Deprotection Acidic Hydrolysis (HCl in Dioxane/Water) Intermediate_II->Deprotection Neutralization Neutralization with Sodium Acetate Deprotection->Neutralization Extraction Extraction with Dichloromethane Neutralization->Extraction Purification Recrystallization from Acetic Acid Extraction->Purification End N-Acetyl-L-Aspartic Acid Purification->End

References

An In-depth Technical Guide to Tert-butyl Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory and application of tert-butyl (tBu) protecting groups in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. It covers the fundamental chemistry, quantitative stability data, detailed experimental protocols, and mitigation strategies for common side reactions.

The Core Principle: Orthogonality in Peptide Synthesis

Solid-Phase Peptide Synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, reactive functional groups on the amino acid backbone (the α-amino group) and side chains must be temporarily masked or "protected." The success of this process hinges on an orthogonal protection scheme , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1]

The Fmoc/tBu strategy is a cornerstone of modern SPPS because it offers this essential orthogonality.[1][2] In this approach:

  • The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acid but is efficiently removed by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to allow for the next amino acid coupling.[2][3]

  • Reactive amino acid side chains are protected by acid-labile tert-butyl (tBu) based groups. These groups are robust and stable under the basic conditions of Fmoc deprotection but are readily cleaved during the final step with a strong acid, such as trifluoroacetic acid (TFA).

This selective deprotection capability allows for the precise and controlled elongation of the peptide chain while keeping the side chains inert until the final cleavage from the resin.

Amino Acids and Their Tert-butyl Protection

The tBu group and its derivatives are used to protect a variety of reactive amino acid side chains. The specific form of protection depends on the functional group present:

Amino AcidFunctional GroupProtected Form
Aspartic Acid (Asp)Carboxyltert-butyl ester (OtBu)
Glutamic Acid (Glu)Carboxyltert-butyl ester (OtBu)
Serine (Ser)Hydroxyltert-butyl ether (tBu)
Threonine (Thr)Hydroxyltert-butyl ether (tBu)
Tyrosine (Tyr)Phenolic Hydroxyltert-butyl ether (tBu)
Cysteine (Cys)Thioltert-butyl thioether (S-tBu)
Lysine (Lys)Aminetert-butyloxycarbonyl (Boc)
Histidine (His)ImidazoleTrityl (Trt) is common, but tBu-based groups can be used.
Tryptophan (Trp)Indole Nitrogentert-butyloxycarbonyl (Boc)

Table 1: Common tert-butyl based protecting groups for amino acid side chains in Fmoc-SPPS.

The stability of these protecting groups to final acid cleavage can vary, which is an important consideration when designing cleavage protocols. Generally, tBu esters are more labile than tBu ethers.

The Chemistry of Protection and Deprotection

The tBu-based protecting groups are stable to the repeated cycles of Fmoc deprotection using 20% piperidine in DMF. This stability is crucial for preventing premature deprotection of side chains, which would otherwise lead to undesired side reactions and branching of the peptide chain.

The removal of tBu groups and the simultaneous cleavage of the peptide from the resin occurs in the final step of SPPS. This is achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).

The mechanism proceeds via protonation of the ether or ester oxygen by TFA, followed by the departure of the highly stable tert-butyl carbocation.

G cluster_0 TFA-Mediated Deprotection Protected R-O-tBu (Protected Side Chain) Protonated R-O(H+)-tBu (Protonated Intermediate) Protected->Protonated + H+ (from TFA) Deprotected R-OH (Deprotected Side Chain) Protonated->Deprotected Cleavage tBu_Cation tBu+ (tert-Butyl Cation) Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Reaction Trapped Trapped Product (e.g., Isobutane) Scavenger->Trapped Trapping

Caption: Mechanism of TFA-mediated tBu deprotection and scavenging.

This liberated tert-butyl cation is a reactive electrophile. If not neutralized, it can lead to significant side reactions, most notably the re-alkylation (t-butylation) of sensitive residues like Cysteine, Methionine, and Tryptophan. To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations.

Cleavage Cocktails and Scavengers

The composition of the cleavage cocktail is critical for achieving high purity of the final peptide. The choice of scavengers depends on the amino acids present in the peptide sequence.

ScavengerTarget/PurposeTypical ConcentrationNotes
Triisopropylsilane (TIS) Reduces tBu cations to isobutane; scavenges trityl cations.2.5 - 5%Highly effective and commonly used.
Water (H₂O) Traps tBu cations to form t-butanol.2.5 - 5%Also helps with the cleavage of Arg(Pbf) groups.
1,2-Ethanedithiol (EDT) Scavenges tBu cations; prevents Trp oxidation; aids in Trt group removal.2.5%Has a strong odor.
Thioanisole Prevents side reactions with Trp and Met.5%Can sometimes cause partial removal of more labile S-tBu groups.
Phenol Scavenges various cations and prevents degradation of Tyr.5%Can cause side reactions if not used carefully.

Table 2: Common scavengers used in TFA cleavage cocktails.

A standard and widely effective "cocktail" is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides containing sensitive residues like Cys, Met, or Trp, more complex mixtures are often required. For instance, a study on mitigating S-tbutylation of Cysteine found that a two-step cleavage process with a combination of thioanisole and DMS was beneficial.

Experimental Protocols

The synthesis of a peptide follows a cyclical process of deprotection, activation, and coupling for each amino acid added to the chain.

G Resin Start: Resin with Linker Attach 1. Attach First Fmoc-AA(tBu)-OH Resin->Attach Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Next Fmoc-AA(tBu)-OH Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Steps 2-3 for each AA Wash2->Repeat Repeat->Deprotect Next cycle Cleave 4. Final Cleavage & Side-Chain Deprotection (TFA + Scavengers) Repeat->Cleave Final AA Purify 5. Purify Peptide Cleave->Purify

Caption: General workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.

This protocol describes a general procedure for cleaving the peptide from the solid support and removing tBu protecting groups.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether or methyl t-butyl ether (MTBE)

  • Centrifuge tubes

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 1 mL) and DMF (3 x 1 mL) to remove residual synthesis reagents.

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 1-2 mL per 100 mg of resin).

  • Incubate the mixture at room temperature for 2-4 hours with occasional swirling. The optimal time can vary depending on the peptide sequence and protecting groups.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Dry the final peptide pellet under vacuum.

Reverse-phase HPLC is a standard method to assess the purity of the crude peptide and the efficiency of the deprotection.

Materials:

  • Crude, dried peptide from Protocol 5.2

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Mass spectrometer (optional but recommended for peak identification)

Procedure:

  • Dissolve a small amount of the crude peptide in Solvent A (e.g., 1 mg/mL).

  • Inject an appropriate volume (e.g., 10-20 µL) onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B, for example, 5% to 65% Solvent B over 30 minutes. Monitor the elution profile at 214 or 220 nm.

  • Analyze the resulting chromatogram. Incomplete removal of a tBu group will result in a more hydrophobic peptide, which typically elutes with a higher retention time.

  • If a mass spectrometer is available, confirm the identity of major peaks. The mass difference corresponding to a single remaining tBu group is 56.1 Da.

Logic of Orthogonal Protection

The entire Fmoc/tBu strategy is built on the differential chemical lability of the protecting groups. This logical relationship ensures that one type of group can be removed while the other remains intact.

G cluster_0 Synthesis Cycle cluster_1 Final Cleavage Start Fully Protected Peptide (Fmoc-AA(tBu)-Resin) Base Base Treatment (e.g., 20% Piperidine) Start->Base Fmoc_Removed Fmoc Group Removed Base->Fmoc_Removed tBu_Intact_Base tBu Groups Intact Base->tBu_Intact_Base Acid Acid Treatment (e.g., 95% TFA) Fmoc_Removed->Acid After full elongation tBu_Removed tBu Groups Removed Acid->tBu_Removed Peptide_Cleaved Peptide Cleaved from Resin Acid->Peptide_Cleaved

Caption: Orthogonality of Fmoc and tBu protecting groups in SPPS.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern Fmoc-based Solid-Phase Peptide Synthesis. Its stability to the basic conditions required for chain elongation and its clean lability under strong acid provide the robust orthogonality needed for the synthesis of complex peptides. A thorough understanding of the deprotection mechanism, the potential for side reactions, and the rational use of scavenger cocktails are critical for maximizing the yield and purity of the final synthetic peptide. By following well-established protocols and analytical methods, researchers can effectively leverage the power of the Fmoc/tBu strategy for applications ranging from basic research to drug development.

References

Methodological & Application

Application Notes and Protocols for Ac-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides requiring an N-terminal acetyl group and containing an aspartic acid residue. The N-acetyl group can mimic natural protein modifications and improve peptide stability, while the tert-butyl (OtBu) protecting group on the side chain prevents unwanted reactions during synthesis. This document provides detailed application notes and protocols for the effective use of this compound in SPPS, with a focus on optimizing synthesis outcomes and mitigating potential side reactions.

Peptides synthesized using this derivative have broad applications, including in the development of therapeutic peptides, enzyme inhibitors, and tools for studying biological processes. The protocols outlined below are based on the widely used Fmoc/tBu orthogonal protection strategy.

Key Applications

  • Therapeutic Peptide Development: Introduction of an N-terminal acetyl group can enhance the metabolic stability and pharmacokinetic profile of peptide-based drugs.

  • Structure-Activity Relationship (SAR) Studies: Used in the systematic modification of peptide sequences to understand their biological function.

  • Synthesis of Peptide Fragments: Serves as a key component in the convergent synthesis of larger proteins.

  • Development of Research Peptides: Essential for creating custom peptides for a wide range of biological assays.[1]

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient diffusion of reagents and successful synthesis.

  • Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for peptide amides, Wang or 2-chlorotrityl chloride resin for peptide acids).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the solvent.

Standard Coupling Protocol for this compound

This protocol describes the coupling of this compound to a deprotected N-terminal amine on the solid support.

  • Materials:

    • This compound

    • Coupling reagent (e.g., HBTU, HATU, HCTU)

    • Base (e.g., N,N-diisopropylethylamine - DIPEA)

    • DMF

  • Procedure:

    • In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin with the free N-terminal amine.

    • Agitate the mixture for 1-2 hours at room temperature. Longer coupling times or double coupling may be necessary for sterically hindered sequences.

    • After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Fmoc Deprotection (for subsequent amino acid additions)

This step is performed prior to coupling the next Fmoc-protected amino acid.

  • Procedure:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin extensively with DMF.

Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the aspartic acid residue.

  • Cleavage Cocktail (Reagent R):

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5% (scavenger for cations)

    • Water: 2.5%

  • Procedure:

    • Wash the dried peptide-resin with DCM and then dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Incubate the mixture at room temperature for 2-4 hours with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge or filter to collect the peptide precipitate.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

Data Presentation

While specific quantitative data for this compound is sequence-dependent, the following table summarizes typical observations and considerations when using Asp(OtBu)-containing building blocks in SPPS.

ParameterObservation/ConsiderationMitigation Strategy
Coupling Efficiency Generally high with standard coupling reagents. Can be reduced in sterically hindered sequences.Use more potent coupling reagents (e.g., HATU, COMU), increase reaction time, or perform double coupling.[2][3]
Aspartimide Formation A major side reaction, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences, leading to impurities.Add HOBt to the piperidine deprotection solution; use DBU for deprotection; employ backbone protection (e.g., Dmb) on the preceding amino acid.
Cleavage Yield Typically high with standard TFA cleavage cocktails.Ensure sufficient scavenger concentration (e.g., TIS) to prevent re-attachment of the t-butyl cation to sensitive residues like Trp.
Purity of Crude Peptide Dependent on the success of coupling and the extent of side reactions.Optimize coupling and deprotection conditions; purify the crude peptide using reverse-phase HPLC.

Mandatory Visualizations

SPPS Workflow for this compound Incorporation

spss_workflow start_end start_end process process reagents reagents wash wash start Start with Resin-NH2 coupling Coupling of this compound start->coupling wash1 DMF Wash coupling->wash1 cleavage Cleavage & Deprotection wash1->cleavage peptide Crude Peptide cleavage->peptide reagent_coupling This compound, HBTU, DIPEA reagent_coupling->coupling reagent_cleavage TFA/TIS/H2O reagent_cleavage->cleavage

Caption: General workflow for the incorporation of this compound and subsequent cleavage in SPPS.

Aspartimide Formation Pathway

aspartimide_formation peptide peptide intermediate intermediate products products condition condition asp_peptide Peptide with Asp(OtBu)-Xaa deprotonation Backbone Amide Deprotonation asp_peptide->deprotonation aspartimide Aspartimide Intermediate deprotonation->aspartimide Intramolecular Cyclization alpha_peptide α-Peptide (Desired) aspartimide->alpha_peptide Hydrolysis beta_peptide β-Peptide (Impurity) aspartimide->beta_peptide Hydrolysis piperidide Piperidide Adducts (Impurity) aspartimide->piperidide Nucleophilic Attack by Piperidine base Base (e.g., Piperidine) during Fmoc Deprotection base->deprotonation

Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue during SPPS.

Conclusion

This compound is a valuable derivative for the synthesis of N-terminally acetylated peptides containing aspartic acid. While its incorporation is generally straightforward using standard SPPS protocols, careful consideration must be given to the potential for aspartimide formation, a common side reaction associated with Asp(OtBu) residues. By optimizing coupling conditions, employing appropriate deprotection strategies, and being aware of sequence-dependent effects, researchers can successfully synthesize high-purity peptides for a variety of applications in research and drug development. The use of robust analytical techniques, such as RP-HPLC and mass spectrometry, is essential for characterizing the final product and ensuring the absence of process-related impurities.

References

Coupling Reagents for Ac-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-terminally acetylated amino acids, such as N-acetyl-L-aspartic acid(β-tert-butyl ester) (Ac-Asp(OtBu)-OH), is a critical step in the synthesis of many therapeutic peptides and biomolecules. The acetyl cap can enhance metabolic stability, modulate biological activity, and mimic natural protein structures. However, the coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The acetyl group can influence the reactivity of the carboxyl group, and the aspartic acid side chain is notoriously prone to aspartimide formation, a side reaction that can lead to impurities and reduced yield.[1][2] This document provides a detailed guide to selecting appropriate coupling reagents for this compound, along with experimental protocols to optimize coupling efficiency and minimize side reactions.

Challenges in Coupling this compound

Several factors can complicate the efficient incorporation of this compound into a peptide sequence:

  • Steric Hindrance: While the acetyl group is smaller than the Fmoc group, its presence can still influence the conformation of the amino acid and potentially hinder the approach of the coupling reagents and the resin-bound amine.

  • Aspartimide Formation: This is the most significant challenge associated with Asp(OtBu) residues. Under basic conditions, the backbone amide nitrogen can attack the side-chain carbonyl, forming a succinimide intermediate. This intermediate can then rearrange to form β-aspartyl peptides or undergo racemization.[2] While often associated with Fmoc-deprotection steps, the basic environment of the coupling reaction itself can also promote this side reaction.

  • Reactivity of the Carboxyl Group: The electron-withdrawing nature of the acetyl group can have a modest impact on the pKa of the carboxyl group, potentially influencing the optimal activation conditions.

The selection of an appropriate coupling reagent and optimized reaction conditions are therefore crucial to overcome these challenges and ensure high-purity peptide synthesis.

Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should provide rapid and efficient activation while minimizing the risk of side reactions, particularly aspartimide formation and racemization. The following table summarizes the performance of common coupling reagents for this application. Direct quantitative comparisons for this compound are limited in the literature; therefore, this summary is based on data from sterically hindered amino acids, difficult couplings, and strategies to prevent aspartimide formation.

Coupling Reagent SystemRelative EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU/DIPEA Very HighLowFast reaction kinetics, highly effective for sterically hindered couplings.Higher cost, potential for guanidinylation of the N-terminus if used in excess.
HBTU/DIPEA HighLow to MediumGood efficiency, widely used.Slower than HATU, can be less effective for very difficult couplings.
DIC/OxymaPure HighVery LowExcellent suppression of racemization, non-explosive additive.Slower reaction times compared to onium salts.
DIC/HOBt Medium to HighLowCost-effective, good performance for standard couplings.Slower kinetics, HOBt has explosive properties in its anhydrous form.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. These should be optimized for specific peptide sequences and synthesis scales.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency, especially when dealing with sterically demanding sequences.

Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Peptide-synthesis grade N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminus

  • Standard SPPS reaction vessel and washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal protecting group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF.

  • Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change may be observed. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Coupling using DIC/OxymaPure

This protocol is an excellent choice for minimizing racemization and is a safer alternative to protocols using HOBt.

Materials:

  • This compound (3-5 equivalents)

  • OxymaPure (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Peptide-synthesis grade DMF

  • Resin-bound peptide with a free N-terminus

  • Standard SPPS reaction vessel and washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: After N-terminal deprotection, wash the resin with DMF (3 x 1 min).

  • Solution Preparation: In a separate vial, dissolve this compound and OxymaPure in a minimal amount of DMF.

  • Coupling: Add the solution from step 2 to the resin. Immediately add DIC to the reaction vessel.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Visualizing the Workflow and Chemical Logic

To better understand the process, the following diagrams illustrate the general workflow of SPPS and the chemical logic behind coupling this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (with selected reagent) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism AcAsp This compound Carboxylic Acid ActivatedEster {Activated Intermediate | (e.g., OAt-ester)} AcAsp->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, DIC/Oxyma) CouplingReagent->ActivatedEster PeptideBond {Peptide Bond Formation | Ac-Asp(OtBu)-NH-Peptide-Resin} ActivatedEster->PeptideBond Nucleophilic Attack ResinAmine Resin-Bound Peptide H₂N-Peptide-Resin ResinAmine->PeptideBond Byproducts {Byproducts | (e.g., Urea, HOUrea)}

Caption: Simplified logic of the coupling reaction in SPPS.

Conclusion

The successful incorporation of this compound in SPPS requires careful consideration of the coupling methodology to ensure high yields and purity. For routine couplings, a DIC/OxymaPure system offers a good balance of efficiency and safety with minimal racemization. For more challenging sequences or when faster reaction times are desired, HATU is a superior, albeit more expensive, option. Regardless of the chosen reagent, careful monitoring of the coupling reaction with a qualitative test like the Kaiser test is highly recommended. By selecting the appropriate coupling strategy and optimizing the reaction conditions, researchers can effectively incorporate this compound into their target peptides, paving the way for further research and development.

References

Application Notes and Protocols for the Deprotection of Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid (Ac-Asp-OH) is a crucial intermediate in various biochemical pathways and a key building block in the synthesis of peptides and peptidomimetics. The use of a tert-butyl (OtBu) protecting group for the side-chain carboxylic acid of aspartic acid is a common strategy in chemical synthesis to prevent unwanted side reactions. The selective and efficient removal of this protecting group is a critical step to yield the final desired product, Ac-Asp-OH.

This document provides detailed application notes and experimental protocols for the deprotection of the OtBu group from N-acetyl-L-aspartic acid 4-tert-butyl ester (Ac-Asp(OtBu)-OH). Various methods are discussed, with a primary focus on the widely used acid-catalyzed deprotection.

Deprotection Strategies

The cleavage of the tert-butyl ester is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation.[1] This cation is then quenched by a nucleophile or eliminates a proton to form isobutylene.[2] While acid-catalyzed cleavage is the most common approach, other methods have also been developed.[1]

Key Deprotection Methods:

  • Acid-Catalyzed Cleavage: This is the most prevalent method, utilizing strong acids like trifluoroacetic acid (TFA) or milder acids such as phosphoric acid.[1][3] Lewis acids like zinc bromide (ZnBr2) and cerium(III) chloride (CeCl3) can also be employed for this purpose.

  • Thermal Cleavage: In some instances, tert-butyl esters can be cleaved by heating, particularly in the presence of a protic solvent. This reagent-free method can be advantageous for sensitive substrates.

This application note will focus on the detailed protocol for the widely used and highly efficient trifluoroacetic acid-mediated deprotection.

Quantitative Data Summary

The selection of the deprotection conditions can significantly impact the reaction efficiency, yield, and purity of the final product. The following table summarizes typical conditions for the acid-catalyzed deprotection of OtBu esters.

ReagentConcentration/EquivalentsSolventTemperature (°C)TimeTypical YieldReference
Trifluoroacetic Acid (TFA)25-50% (v/v)Dichloromethane (DCM)Room Temperature1-4 h>90%
Trifluoroacetic Acid (TFA)NeatN/ARoom Temperature0.5-2 h>95%
Phosphoric Acid (85%)Aqueous solutionN/A50-602-6 hHigh
Zinc Bromide (ZnBr2)500 mol%Dichloromethane (DCM)Room Temperature12-24 hGood
Cerium(III) Chloride (CeCl3·7H2O) / Sodium Iodide (NaI)1.5 eq. CeCl3, 1.3 eq. NaIAcetonitrileReflux24 hGood

Experimental Protocol: TFA-Mediated Deprotection of this compound

This protocol details the procedure for the removal of the OtBu protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M. Place the flask in an ice bath and stir the solution.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range for TFA is 25-50% (v/v) in DCM. For example, for every 10 mL of DCM, add 2.5 to 5 mL of TFA.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO2 evolution will occur.

    • Wash the organic layer sequentially with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ac-Asp-OH can be purified by recrystallization or column chromatography on silica gel if necessary to yield the pure product.

Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (1-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_bicarb Wash with sat. NaHCO3 dissolve->wash_bicarb wash_hcl Wash with 1M HCl wash_bicarb->wash_hcl wash_brine Wash with Brine wash_hcl->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Recrystallization or Column Chromatography filter_concentrate->purify end end purify->end Pure Ac-Asp-OH

Caption: Experimental workflow for the deprotection of this compound.

Caption: Acid-catalyzed deprotection mechanism of the OtBu group.

References

The Role of Ac-Asp(OtBu)-OH in the Synthesis of Caspase Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) in the chemical synthesis of caspase substrates. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1][2][3] The development of specific peptide substrates is essential for studying caspase activity, screening for inhibitors, and developing novel therapeutics.[4][5] this compound serves as a crucial building block in the synthesis of these substrates, providing a protected aspartic acid residue that is universally recognized by caspases at the P1 position of the cleavage site. This document outlines a detailed solution-phase synthesis protocol for the widely used caspase-3/7 substrate, Ac-DEVD-pNA, highlighting the strategic use of this compound.

Introduction

Caspases are a family of cysteine proteases that play a central role in the inflammatory response and the apoptotic cascade. They exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to specific stimuli. Initiator caspases (e.g., caspase-8, -9) are activated first and in turn activate executioner caspases (e.g., caspase-3, -7), which are responsible for cleaving a multitude of cellular proteins, leading to the dismantling of the cell.

A key characteristic of caspases is their stringent specificity for cleaving peptide bonds C-terminal to an aspartic acid residue. This has led to the development of synthetic peptide substrates that mimic the natural cleavage sites. These substrates are invaluable tools for assaying caspase activity, with applications ranging from basic research into apoptosis to high-throughput screening for potential drug candidates that modulate caspase function.

The synthesis of these peptide substrates is often performed via solution-phase or solid-phase peptide synthesis (SPPS). In both methodologies, protecting groups are essential to prevent unwanted side reactions at the reactive side chains of the amino acids. For aspartic acid, the β-carboxyl group is typically protected. The tert-butyl (tBu) ester, in the form of this compound, is a commonly used protecting group in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The OtBu group is stable under the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions during the final deprotection step.

This application note focuses on the practical use of this compound in the synthesis of a model caspase-3/7 substrate, acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA).

Caspase Activation Signaling Pathway

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases.

Caspase Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3_7 Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 Substrates Cellular Substrates Caspase3_7->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase activation pathways in apoptosis.

Experimental Protocols

Synthesis of Ac-DEVD-pNA via Solution-Phase Peptide Synthesis

This protocol describes the gram-scale synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA. The synthesis is performed from the C-terminus to the N-terminus.

Materials

ReagentSupplierCatalog Number (Example)
This compoundChemImpex04343
Fmoc-Asp(OtBu)-OHNovabiochem04-12-1013
Fmoc-Glu(OtBu)-OHNovabiochem04-12-1020
Fmoc-Val-OHNovabiochem04-12-1039
p-Nitroaniline (pNA)Sigma-AldrichN7878
PyBOPNovabiochem01-62-0016
PiperidineSigma-Aldrich80640
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Dichloromethane (DCM)Fisher ScientificD140-4
N,N-Dimethylformamide (DMF)Fisher ScientificD119-4
Ethyl acetate (EtOAc)Fisher ScientificE145-4
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Triisopropylsilane (TIS)Sigma-Aldrich233781

Experimental Workflow

The following diagram outlines the key steps in the solution-phase synthesis of Ac-DEVD-pNA.

Ac_DEVD_pNA_Synthesis_Workflow start Start coupling1 1. Coupling: Fmoc-Asp(OtBu)-OH + pNA start->coupling1 deprotection1 2. Fmoc Deprotection coupling1->deprotection1 coupling2 3. Coupling: + Fmoc-Val-OH deprotection1->coupling2 deprotection2 4. Fmoc Deprotection coupling2->deprotection2 coupling3 5. Coupling: + Fmoc-Glu(OtBu)-OH deprotection2->coupling3 deprotection3 6. Fmoc Deprotection coupling3->deprotection3 coupling4 7. Coupling: + this compound deprotection3->coupling4 deprotection_final 8. Final Deprotection (TFA/TIS/H2O) coupling4->deprotection_final purification 9. Purification deprotection_final->purification end Ac-DEVD-pNA purification->end

Caption: Workflow for the solution-phase synthesis of Ac-DEVD-pNA.

Step-by-Step Protocol

  • Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:

    • Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and p-nitroaniline (1.0 eq) in pyridine.

    • Cool the reaction mixture in an ice-salt bath.

    • Slowly add POCl₃ (1.1 eq) while maintaining the temperature.

    • Stir the reaction for several hours until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the product, Fmoc-Asp(OtBu)-pNA, by silica gel chromatography. An expected yield is approximately 77%.

  • Iterative Fmoc Deprotection and Amino Acid Coupling:

    • Fmoc Deprotection: Dissolve the Fmoc-protected peptide in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Remove the solvent under reduced pressure.

    • Amino Acid Coupling: Dissolve the deprotected peptide and the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) (1.1 eq) in DMF. Add a coupling agent such as PyBOP (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work-up: After each coupling step, perform an aqueous work-up to remove excess reagents.

    • Repeat the deprotection and coupling steps for Fmoc-Glu(OtBu)-OH and finally for This compound .

  • Final Deprotection:

    • Dissolve the fully protected peptide, Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA, in a cleavage cocktail, typically a mixture of TFA, TIS (a scavenger to prevent side reactions from the t-butyl cations), and water (e.g., 95:2.5:2.5 v/v/v).

    • Stir at room temperature for 2-4 hours.

    • Remove the TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude Ac-DEVD-pNA by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a fluffy powder.

Quantitative Data Summary

StepProductStarting MaterialsKey ReagentsTypical Yield
1Fmoc-Asp(OtBu)-pNAFmoc-Asp(OtBu)-OH, pNAPOCl₃, Pyridine~77%
2aH-Asp(OtBu)-pNAFmoc-Asp(OtBu)-pNA20% Piperidine/DMFQuantitative
2bFmoc-Val-Asp(OtBu)-pNAH-Asp(OtBu)-pNA, Fmoc-Val-OHPyBOP, DIPEAHigh
3aH-Val-Asp(OtBu)-pNAFmoc-Val-Asp(OtBu)-pNA20% Piperidine/DMFQuantitative
3bFmoc-Glu(OtBu)-Val-Asp(OtBu)-pNAH-Val-Asp(OtBu)-pNA, Fmoc-Glu(OtBu)-OHPyBOP, DIPEAHigh
4aH-Glu(OtBu)-Val-Asp(OtBu)-pNAFmoc-Glu(OtBu)-Val-Asp(OtBu)-pNA20% Piperidine/DMFQuantitative
4bAc-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNAH-Glu(OtBu)-Val-Asp(OtBu)-pNA, This compound PyBOP, DIPEAHigh
5Ac-DEVD-pNAAc-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNATFA, TIS, H₂OVariable, depends on purification

Conclusion

This compound is an indispensable reagent for the synthesis of caspase substrates. Its use allows for the specific protection of the aspartic acid side chain, which is crucial for the successful stepwise assembly of the peptide chain. The protocol provided for the solution-phase synthesis of Ac-DEVD-pNA demonstrates a practical and scalable method for producing this valuable research tool. The principles and procedures outlined here can be adapted for the synthesis of a wide variety of other caspase substrates for applications in apoptosis research and drug discovery.

References

Application of Ac-Asp(OtBu)-OH in the Study of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Asp(OtBu)-OH, or N-acetyl-L-aspartic acid β-tert-butyl ester, is a valuable building block in the design and synthesis of novel inhibitors targeting the human immunodeficiency virus (HIV) integrase. This enzyme is critical for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a chronic infection.[1][2] Inhibitors of HIV integrase, particularly integrase strand transfer inhibitors (INSTIs), have become a cornerstone of modern antiretroviral therapy.[3][4]

The unique structural features of this compound make it a versatile scaffold for creating peptidomimetics and small molecules that can effectively mimic the interactions between the integrase enzyme and its viral DNA substrate. The N-acetyl group provides a neutral cap, while the protected aspartic acid residue can be strategically employed to chelate the essential divalent metal ions (typically Mg2+) in the integrase active site, a key mechanism of action for many potent INSTIs.[5] Furthermore, the tert-butyl ester protects the side-chain carboxyl group during synthesis, allowing for selective deprotection in later steps.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential HIV integrase inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of a Hypothetical Peptide-Based HIV-1 Integrase Inhibitor Incorporating this compound
Compound IDSequence/Structure3'-Processing IC50 (nM)Strand Transfer IC50 (nM)Antiviral Activity (EC50, nM) in MT-4 cellsCytotoxicity (CC50, µM) in MT-4 cellsSelectivity Index (SI = CC50/EC50)
HPI-001Ac-Asp(OtBu)-Phe-Gln-NH2>10,000150250>100>400
HPI-002Ac-Asp(OtBu)-Trp-Gln-NH2>10,00095180>100>555
Raltegravir(Reference INSTI)~700~7~10>50>5000

Note: The data presented for HPI-001 and HPI-002 are hypothetical and for illustrative purposes, based on typical values for peptide-based integrase inhibitors. Actual values would need to be determined experimentally.

Table 2: Coupling Efficiency of this compound in Solid-Phase Peptide Synthesis
Coupling CycleAmino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
1Fmoc-Gln(Trt)-OHHBTU/DIPEA6099.8
2Fmoc-Phe-OHHBTU/DIPEA6099.7
3This compound HATU/DIPEA 90 99.5

Note: Coupling efficiencies can vary depending on the resin, coupling reagents, and specific peptide sequence. Monitoring of each coupling step is recommended for optimal synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Tripeptide HIV Integrase Inhibitor

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a hypothetical tripeptide inhibitor (Ac-Asp(OtBu)-Phe-Gln-NH2) using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Phe-OH

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Dry diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Gln(Trt)-OH):

    • In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Second Amino Acid Coupling (Fmoc-Phe-OH):

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple Fmoc-Phe-OH using the same procedure as in Step 3.

  • Third Amino Acid Coupling (this compound):

    • Repeat the Fmoc deprotection step (Step 2).

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1.5-2.5 hours. The coupling of N-acetylated amino acids can be slower.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA.

  • Assay buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 4% glycerol)

  • Synthesized inhibitor (e.g., HPI-001)

  • DMSO (for dissolving the inhibitor)

  • Gel loading buffer

  • Polyacrylamide gel

  • Phosphorimager or equivalent detection system

Procedure:

  • Prepare Donor DNA: Pre-process the donor DNA substrate with HIV-1 integrase to generate the 3'-recessed ends.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add varying concentrations of the inhibitor dissolved in DMSO.

    • Add the pre-assembled integrase-donor DNA complex.

    • Initiate the strand transfer reaction by adding the target DNA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding a stop solution (e.g., EDTA-containing gel loading buffer).

  • Gel Electrophoresis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

  • Data Analysis:

    • Visualize the gel using a phosphorimager.

    • Quantify the amount of strand transfer product formed in the presence of different inhibitor concentrations.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.

Mandatory Visualization

HIV_Integrase_Catalytic_Cycle cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound based compounds vDNA Viral DNA (ds) PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) vDNA->PIC Integrase Binding Processed_PIC Processed PIC PIC->Processed_PIC 3'-Processing (Removal of 2 nucleotides from each 3' end) Strand_Transfer Strand Transfer (Concerted Integration) Processed_PIC->Strand_Transfer Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Gap Repair Repair Host DNA Repair Machinery Integrated_Provirus->Repair Inhibitor This compound Derivative Inhibitor->Strand_Transfer Blocks Strand Transfer SPPS_Workflow Start Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Gln(Trt)-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple this compound (HATU/DIPEA) Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide: Ac-Asp(OtBu)-Phe-Gln-NH2 Purification->End Logical_Relationship cluster_design Inhibitor Design cluster_synthesis Synthesis & Evaluation cluster_goal Therapeutic Goal Scaffold This compound Scaffold Pharmacophore Diketo Acid Pharmacophore Mimic Scaffold->Pharmacophore Provides Key Carboxyl Group SPPS Solid-Phase Peptide Synthesis Pharmacophore->SPPS Incorporation into Peptide Sequence Inhibitor Synthesized Inhibitor SPPS->Inhibitor Assay Integrase Inhibition Assay Inhibitor->Assay Data IC50 / EC50 Data Assay->Data Goal Potent & Selective HIV Integrase Inhibitor Data->Goal Identifies Lead Compounds

References

Application Notes and Protocols for the Incorporation of Ac-Asp(OtBu)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-acetyl-L-aspartic acid(β-tert-butyl ester) (Ac-Asp(OtBu)-OH) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document outlines detailed experimental protocols, potential challenges and mitigation strategies, and expected outcomes, ensuring a high rate of success for researchers in pharmaceutical and biotechnological fields.

Introduction

N-terminal acetylation is a common post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of peptides. The incorporation of an N-acetylated aspartic acid residue with a tert-butyl (OtBu) protected side chain offers a strategic approach to synthesizing peptides with enhanced therapeutic potential. The OtBu group provides acid-labile side-chain protection compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.

One of the primary challenges during the synthesis of peptides containing aspartic acid is the formation of an aspartimide byproduct. This side reaction is particularly prevalent during the piperidine-mediated deprotection of the Fmoc group and can lead to a mixture of α- and β-peptides, as well as racemization.[1][2] Strategies to minimize aspartimide formation are crucial for obtaining a homogenous final product.

Key Applications

The incorporation of this compound at the N-terminus of a peptide can:

  • Increase Enzymatic Stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases, thereby increasing their in-vivo half-life.

  • Modulate Biological Activity: The acetyl group can alter the peptide's interaction with its biological target, potentially enhancing its efficacy or selectivity.

  • Improve Pharmacokinetic Profile: Enhanced stability can lead to improved bioavailability and a longer duration of action.

  • Mimic Natural Proteins: Many eukaryotic proteins are naturally N-terminally acetylated, making this modification important for creating synthetic peptides that mimic natural protein functions.

Experimental Protocols

The standard method for incorporating an N-terminal Ac-Asp residue is to first incorporate Fmoc-Asp(OtBu)-OH as the final amino acid in the sequence, followed by on-resin N-terminal acetylation.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, culminating in an N-terminal Asp(OtBu) residue.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence, with Fmoc-Asp(OtBu)-OH being the final amino acid coupled.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Asp residue, wash the resin thoroughly with DMF.

    • Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF (v/v/v).

    • Add the acetylation solution to the resin and agitate for 30-60 minutes.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Mitigation of Aspartimide Formation

Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1][2] This side reaction is promoted by the basic conditions of Fmoc deprotection.

Strategies to Minimize Aspartimide Formation:

  • Reduced Deprotection Time: Minimize the exposure to piperidine by using shorter deprotection times, although this may risk incomplete Fmoc removal.

  • Use of Bulky Protecting Groups: While this compound is the focus here, for particularly problematic sequences, using bulkier side-chain protecting groups on the aspartic acid can sterically hinder the formation of the succinimide ring.[1]

  • Modified Deprotection Cocktails: Adding an acidic additive like formic acid to the piperidine solution can help to suppress aspartimide formation.

  • Use of Dipeptide Building Blocks: For problematic sequences, using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-Xaa-OH, can circumvent the critical deprotection step that leads to aspartimide formation.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of a peptide containing an N-terminal Ac-Asp(OtBu) residue. Actual results will be sequence-dependent.

Table 1: Typical Coupling and Synthesis Yields

ParameterExpected ValueNotes
Fmoc-Amino Acid Coupling Efficiency >99%Per coupling step, monitored by ninhydrin test.
N-terminal Acetylation Efficiency >98%Typically a very efficient reaction.
Overall Crude Peptide Yield 60-85%Based on the initial resin loading and peptide length.
Purity of Crude Peptide 50-80%Highly sequence-dependent; major impurities are often deletion sequences.
Purity after RP-HPLC >95-98%Dependent on the success of the purification protocol.

Table 2: Aspartimide Formation in a Model Peptide (VKDXYI) after Prolonged Piperidine Treatment

Asp Protecting GroupX = Gly (% Aspartimide)X = Asn (% Aspartimide)X = Arg (% Aspartimide)
Fmoc-Asp(OtBu)-OH HighModerateModerate
Fmoc-Asp(OMpe)-OH ModerateLowLow
Fmoc-Asp(OBno)-OH Very LowNegligibleNegligible

Data adapted from comparative studies. OMpe (3-methylpent-3-yl) and OBno (5-n-butyl-5-nonyl) are bulkier protecting groups that reduce aspartimide formation.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_finalization Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HATU, DIPEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash2->Acetylation Final Amino Acid Coupled Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-terminal acetylated aspartic acid.

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Succinimide Aspartimide Intermediate (Succinimide Ring) Deprotection->Succinimide Side Reaction AlphaPeptide Desired α-Peptide Succinimide->AlphaPeptide Ring Opening BetaPeptide β-Peptide Byproduct Succinimide->BetaPeptide Ring Opening Racemized Racemized Products Succinimide->Racemized Epimerization

Caption: Signaling pathway of aspartimide formation as a side reaction during Fmoc-SPPS.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for enhancing the therapeutic properties of synthetic peptides. While the synthesis is generally straightforward using standard Fmoc/tBu SPPS protocols, careful consideration must be given to the potential for aspartimide formation, particularly in susceptible sequences. By employing the optimized protocols and mitigation strategies outlined in these application notes, researchers can successfully synthesize high-purity N-terminally acetylated aspartic acid-containing peptides for a wide range of applications in drug discovery and development.

References

A Comparative Guide to Utilizing Fmoc-Asp(OtBu)-OH and N-Terminal Acetylation of Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

In the intricate field of solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid (Asp) residues requires careful consideration to mitigate side reactions and ensure the desired final product. This document provides a detailed comparison between two common scenarios involving aspartic acid derivatives: the use of Fmoc-Asp(OtBu)-OH for internal incorporation within a peptide sequence and the generation of a peptide with an N-terminally acetylated aspartic acid , represented conceptually as Ac-Asp(OtBu)-OH.

While Fmoc-Asp(OtBu)-OH is a standard building block for elongating a peptide chain, this compound is not a commercially available reagent for direct coupling. Instead, N-terminal acetylation is a post-synthetic modification performed on the resin-bound peptide after the final Fmoc-deprotection step. This guide will elucidate the applications, challenges, and protocols associated with both approaches, providing researchers with the necessary information to make informed decisions in their peptide synthesis strategies.

Fmoc-Asp(OtBu)-OH: The Workhorse for Internal Aspartic Acid Incorporation

Fmoc-Asp(OtBu)-OH is the most commonly used derivative for introducing aspartic acid residues into a peptide sequence during Fmoc-based SPPS.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group.[1]

Key Challenge: Aspartimide Formation

The primary challenge associated with the use of Fmoc-Asp(OtBu)-OH is the formation of a cyclic succinimide byproduct known as aspartimide.[2][3] This side reaction is catalyzed by the basic conditions (typically piperidine in DMF) used for Fmoc deprotection and is highly sequence-dependent.[4] The amide nitrogen of the C-terminal neighboring amino acid residue attacks the side-chain carbonyl of the aspartate, leading to the formation of the five-membered aspartimide ring.

This intermediate can subsequently undergo nucleophilic attack by piperidine or water, resulting in a mixture of the desired α-peptide, the isomeric β-peptide, and their respective epimers, which are often difficult to separate by HPLC.

Quantitative Analysis of Aspartimide Formation

The propensity for aspartimide formation is significantly influenced by the amino acid residue C-terminal to the aspartic acid. Sequences with sterically unhindered adjacent residues are most susceptible.

Adjacent Residue (Xxx in Asp-Xxx)Propensity for Aspartimide Formation% Aspartimide Formation (per cycle, prolonged piperidine treatment)Reference
Glycine (Gly)Very High~1.65 - 2.4%
Asparagine (Asn)HighHigh
Aspartic Acid (Asp)HighHigh
Serine (Ser)HighHigh
Arginine (Arg)ModerateModerate

Note: The percentage of aspartimide formation can vary based on reaction conditions such as temperature, deprotection time, and the specific base used.

To mitigate aspartimide formation, several strategies have been developed, including the use of sterically bulky side-chain protecting groups.

Aspartic Acid Derivative% Target Peptide (VKDGYI model)% Aspartimide Formation (per cycle)Reference
Fmoc-Asp(OtBu)-OH16%High
Fmoc-Asp(OMpe)-OHHigher than OtBuReduced
Fmoc-Asp(OBno)-OHSignificantly Higher than OtBuAlmost Undetectable

This compound: N-Terminal Acetylation of Aspartic Acid

N-terminal acetylation is a common modification in peptide chemistry that mimics the natural state of many proteins, where the N-terminal charge is neutralized. This modification can enhance a peptide's stability against enzymatic degradation by exopeptidases and may influence its conformation and biological activity. An N-terminally acetylated aspartic acid residue is achieved by treating the deprotected N-terminal amine of the resin-bound peptide with an acetylating agent, typically acetic anhydride.

Key Considerations for N-Terminal Acetylation
  • Completion of Reaction: Ensuring the acetylation reaction goes to completion is crucial to avoid a heterogeneous mixture of acetylated and non-acetylated peptides.

  • Side Reactions: While generally a clean reaction, prolonged exposure to the basic conditions sometimes used with acetic anhydride could potentially lead to side reactions if other sensitive residues are present.

  • Purification: The acetylated peptide will have a different retention time on reverse-phase HPLC compared to its non-acetylated counterpart, which aids in purification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-Asp(OtBu)-OH

This protocol describes the manual synthesis of a peptide containing an internal Asp(OtBu) residue on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for Fmoc-Asp(OtBu)-OH):

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Asp(OtBu)-OH and 3-5 equivalents of Oxyma Pure in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Couple for 1-2 hours at room temperature.

    • Monitor coupling completion using a ninhydrin test. If incomplete, recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Protocol 2: On-Resin N-Terminal Acetylation

This protocol is performed after the final Fmoc deprotection of the N-terminal amino acid (in this case, Asp).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • DMF

  • DCM

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing, swell the resin in DMF.

  • Acetylation Reaction:

    • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF (v/v).

    • Add the acetylation solution to the resin.

    • React for 30-60 minutes at room temperature.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage, Deprotection, and Purification: Proceed with steps 6 and 7 from Protocol 1.

Visualizing the Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Couple Fmoc-AA-OH (DIC/Oxyma) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection Next Cycle FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Acetylation 7. N-Terminal Acetylation (Optional, Ac₂O/DIPEA) FinalDeprotection->Acetylation Cleavage 8. Cleave & Deprotect (TFA Cocktail) FinalDeprotection->Cleavage Acetylation->Cleavage Purification End: Purified Peptide Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation Peptide Peptide Chain ...-NH-CH(R)-CO Asp(OtBu) NH-CH(R')-CO-... Deprotonation Deprotonation (Piperidine) Peptide->Deprotonation Intermediate Intermediate ...-NH-CH(R)-CO Asp(OtBu) N⁻-CH(R')-CO-... Deprotonation->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Aspartimide Aspartimide Intermediate Succinimide Ring Attack->Aspartimide Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis Products Byproducts α-peptide β-peptide Epimers Hydrolysis->Products

Caption: Mechanism of aspartimide formation during Fmoc deprotection.

N_Terminal_Acetylation Peptide Deprotected Peptide H₂N-Asp(OtBu)-... Resin-Bound Reagents Acetic Anhydride (Ac₂O) + DIPEA in DMF Peptide->Reagents AcetylatedPeptide N-Acetylated Peptide Ac-NH-Asp(OtBu)-... Resin-Bound Reagents->AcetylatedPeptide Cleavage Cleavage & Deprotection (TFA Cocktail) AcetylatedPeptide->Cleavage FinalProduct Final Product Ac-Asp-... Cleavage->FinalProduct

Caption: Workflow for on-resin N-terminal acetylation.

Decision_Workflow Start Peptide contains Asp residue CheckSequence Is Asp followed by Gly, Asn, Ser, or Asp? Start->CheckSequence LowRisk Low Risk of Aspartimide Formation CheckSequence->LowRisk No HighRisk High Risk of Aspartimide Formation CheckSequence->HighRisk Yes Proceed Proceed with Synthesis LowRisk->Proceed Strategy Select Mitigation Strategy HighRisk->Strategy Option1 Use Bulky Protecting Group (e.g., Fmoc-Asp(OBno)-OH) Strategy->Option1 Option2 Modify Deprotection (e.g., add HOBt) Strategy->Option2 Option3 Backbone Protection (e.g., Dmb-dipeptide) Strategy->Option3 Option1->Proceed Option2->Proceed Option3->Proceed

Caption: Decision workflow for mitigating aspartimide formation.

References

Application Notes and Protocols for Ac-Asp(OtBu)-OH in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Asp(OtBu)-OH is an N-terminally acetylated and side-chain protected aspartic acid derivative utilized in the synthesis of modified peptides. The N-terminal acetyl group mimics the natural post-translational modification of many proteins, enhancing peptide stability against enzymatic degradation by exopeptidases. The tert-butyl (OtBu) protecting group on the β-carboxyl function is acid-labile, making it compatible with standard solid-phase peptide synthesis (SPPS) strategies, particularly those employing Fmoc chemistry for subsequent amino acid couplings.

These application notes provide detailed protocols and technical information for the effective use of this compound in the synthesis of modified peptides. A primary focus is placed on strategies to mitigate the common side reaction of aspartimide formation, a critical challenge in the synthesis of aspartic acid-containing peptides.

Key Applications

  • N-Terminally Acetylated Peptides: Direct incorporation of this compound as the N-terminal residue provides a straightforward method to produce peptides with an acetylated terminus. This modification can increase the peptide's half-life in biological systems.[1]

  • Peptidomimetics and Drug Design: The introduction of an N-terminal acetyl group can alter the overall charge and lipophilicity of a peptide, potentially improving its pharmacokinetic and pharmacodynamic properties.

  • Bioactive Peptide Analogs: Synthesis of analogs of naturally occurring peptides where N-terminal acetylation is a key structural feature for biological activity.

Challenges in Synthesis: Aspartimide Formation

A significant challenge when using Asp(OtBu)-containing amino acids in Fmoc-based SPPS is the base-catalyzed formation of an aspartimide intermediate during the piperidine-mediated Fmoc-deprotection of the subsequent amino acid.[2] This cyclic intermediate can lead to several undesired byproducts, including the desired α-peptide, the isomeric β-peptide, and racemized D-Asp peptides, all of which can be difficult to separate from the target peptide.[2] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[2][3]

Data Presentation

The following tables summarize quantitative data related to strategies for minimizing aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Minimizing Aspartimide Formation

Asp Protecting Group% Target Peptide Remaining% Aspartimide Formed% D-Asp FormedReference
Fmoc-Asp(OtBu)-OH5.090.018.0
Fmoc-Asp(OMpe)-OH36.059.010.0
Fmoc-Asp(OBno)-OH90.05.01.0

Data adapted from a study on the model peptide VKDGYI, which is highly prone to aspartimide formation, after extended treatment with 20% piperidine in DMF.

Table 2: Effect of Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAdditiveTemperatureResultReference
20% Piperidine in DMFNoneRoom TemperatureHigh potential for aspartimide formation
20% Piperidine in DMF0.1 M HOBtRoom TemperatureSignificantly reduced aspartimide formation
5% Piperazine in DMF0.1 M HOBtRoom TemperatureReduced aspartimide formation
20% Piperidine in DMF1 M Oxyma PureRoom TemperatureReduced aspartimide-related impurities from 44% to 15% in a test peptide after extended treatment

Experimental Protocols

The following protocols are adapted for the use of this compound as the first amino acid in a manual or automated solid-phase peptide synthesis workflow based on Fmoc chemistry for subsequent residues.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation and Swelling:

  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30 minutes.

2. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Drain the DMF from the swollen resin and add the activated this compound solution.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling (should be negative).

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.

3. Subsequent Amino Acid Couplings (Fmoc Chemistry):

  • Fmoc Deprotection (Standard):

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection (Modified to Reduce Aspartimide Formation):

    • Use a solution of 20% piperidine in DMF containing 0.1 M HOBt or 1 M Oxyma Pure.

    • Alternatively, use a weaker base like 5% piperazine in DMF, which may require longer reaction times.

  • Fmoc-Amino Acid Coupling:

    • Follow the activation and coupling procedure as described in step 2 for the respective Fmoc-protected amino acid.

    • Repeat the deprotection and coupling cycle for each amino acid in the sequence.

4. N-Terminal Acetylation (if this compound is not the N-terminal residue):

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF and DCM and dry under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For simpler peptides without sensitive residues like Cys, Met, or Trp, a cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

Protocol 2: Automated Microwave-Assisted Peptide Synthesis

The principles of manual SPPS apply, with the advantage of accelerated reaction times due to microwave heating.

  • Coupling: Typically performed with a 5-fold excess of Fmoc-amino acid, DIC, and Oxyma Pure for 2 minutes at 90°C.

  • Deprotection: A single step of 1 minute at 90°C with 20% piperidine in DMF is common.

  • N-Terminal Acetylation: Can be performed in a single step of 2 minutes at 65°C with 10% acetic anhydride in DMF.

  • Cleavage: Standard cleavage cocktails are used as in the manual protocol.

Caution: When using microwave-assisted synthesis for sequences prone to aspartimide formation, consider reducing the temperature during the coupling and deprotection steps for the susceptible residues.

Visualizations

SPPS_Workflow cluster_repeat Resin Resin Swell Swell Resin (DMF) Resin->Swell Couple_AcAsp Couple This compound Swell->Couple_AcAsp Wash1 Wash (DMF, DCM) Couple_AcAsp->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Couple_AA Couple Next Fmoc-AA-OH Wash2->Couple_AA Wash3 Wash (DMF, DCM) Couple_AA->Wash3 Repeat Repeat for all Amino Acids Wash3->Repeat Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Purify Purify (RP-HPLC) Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) starting with this compound.

Aspartimide_Formation Peptide Peptide Chain ...-Asp(OtBu)-Xaa-... Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Peptide->Aspartimide Deprotonation of backbone amide Piperidine Piperidine (Base) Piperidine->Peptide Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide D-Asp Peptide (Side Product) Aspartimide->Racemized_Peptide Epimerization & Hydrolysis

References

Application Notes and Protocols for Ac-Asp(OtBu)-OH in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Asp(OtBu)-OH is a valuable building block in peptide synthesis, particularly for convergent or fragment condensation strategies. This N-terminally acetylated and side-chain protected aspartic acid derivative serves as a key component for the synthesis of protected peptide fragments. The acetyl group at the N-terminus mimics the natural post-translational modification of many proteins and can enhance the metabolic stability of synthetic peptides.[1] The tert-butyl (OtBu) ester protecting the side-chain carboxyl group is labile to strong acids, allowing for its removal during the final global deprotection step.[2]

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. It involves the synthesis of smaller, protected peptide fragments which are then coupled together in a solution or solid-phase format.[3][4] This approach offers advantages over linear solid-phase peptide synthesis (SPPS), including the ability to purify intermediate fragments, potentially leading to a purer final product, and improved solubility of large target peptides.[5] The use of this compound is particularly relevant in the preparation of N-terminal fragments of proteins where aspartic acid is at or near the N-terminus and is acetylated.

Key Advantages and Challenges

Advantages of Using this compound in Fragment Condensation
  • Mimicking Natural Peptides: The N-acetyl group allows for the synthesis of peptides that mimic naturally occurring N-terminally acetylated proteins, which can be crucial for their biological activity and stability.

  • Enhanced Proteolytic Stability: N-terminal acetylation can protect peptides from degradation by exopeptidases, thereby increasing their in vivo half-life.

  • Strategic Synthesis of Protected Fragments: this compound, when incorporated at the N-terminus of a peptide fragment, allows for the synthesis of a fully protected fragment that can be used in subsequent condensation steps. The OtBu group is compatible with Fmoc-based SPPS and can be retained during the cleavage of the protected fragment from highly acid-labile resins.

Challenges and Mitigation Strategies

The primary challenge associated with the use of Asp(OtBu) residues is the formation of an aspartimide intermediate, particularly when the following amino acid is glycine (Gly), serine (Ser), or alanine (Ala). This side reaction is base-catalyzed and can occur during the repetitive piperidine treatments for Fmoc deprotection in SPPS. The aspartimide can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Mitigation Strategies for Aspartimide Formation:

StrategyDescriptionReference(s)
Modified Fmoc Deprotection Addition of a weak acid, such as 0.1 M formic acid, to the 20% piperidine in DMF deprotection solution can suppress aspartimide formation by reducing the basicity of the microenvironment.
Backbone Protection The use of dipeptide building blocks where the amide nitrogen of the residue following Asp is protected, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can completely prevent aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group sterically hinders the intramolecular cyclization.
Alternative Side-Chain Protecting Groups Employing bulkier side-chain protecting groups on the aspartic acid, such as the 3-methyl-pent-3-yl ester (OMpe), can sterically hinder the formation of the aspartimide ring.
Optimized Synthesis Conditions Reducing the temperature and duration of the Fmoc deprotection steps can also help to minimize aspartimide formation.

Another significant challenge in fragment condensation is the poor solubility of protected peptide fragments in common organic solvents, which can hinder the coupling reaction. Careful selection of solvents and the use of solubility-enhancing protecting groups or additives are often necessary.

Experimental Protocols

Solid-Phase Synthesis of an N-Terminal Acetylated Peptide Fragment

This protocol describes the synthesis of a peptide fragment on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected peptide fragment.

Table 1: Reagents and Conditions for Solid-Phase Synthesis and N-Acetylation

StepReagent/ConditionPurposeReference(s)
Resin 2-Chlorotrityl chloride (2-CTC) resinAllows for cleavage of fully protected peptide fragments under mild acidic conditions.
Amino Acid Coupling 3-5 eq. Fmoc-amino acid, 3-5 eq. HCTU/HATU, 6-10 eq. DIPEA in DMFStandard coupling conditions for Fmoc-SPPS.
Fmoc Deprotection 20% piperidine in DMFRemoval of the temporary Fmoc protecting group.
N-Terminal Acetylation 10% Acetic Anhydride in DMFCapping of the final N-terminal amine to introduce the acetyl group.

Protocol:

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes, followed by washing with DMF.

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

  • Peptide Chain Elongation: Perform cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence. After coupling an Asp(OtBu) residue, consider using a modified deprotection solution (e.g., 20% piperidine with 0.1 M formic acid in DMF) for subsequent deprotection steps to minimize aspartimide formation.

  • Incorporation of this compound: For the final coupling step, use this compound.

  • N-Terminal Acetylation (if the N-terminal residue is not this compound):

    • After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF.

    • Treat the resin with a solution of 10% acetic anhydride in DMF for 30 minutes.

    • Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

Cleavage of the Protected Peptide Fragment from the Resin

Table 2: Conditions for Cleavage of Protected Fragments from 2-CTC Resin

ReagentConditionsPurposeReference(s)
1-5% TFA in DCM or Acetic acid/TFE/DCM (1:1:8)Room temperature, 30-120 minutesCleaves the peptide from the resin while leaving acid-labile side-chain protecting groups (e.g., OtBu, Trt) intact.

Protocol:

  • Treat the dry, peptide-bound resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time.

  • Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8) can be used for cleavage.

  • Combine the filtrates and neutralize the TFA with a base such as pyridine or DIPEA.

  • Evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum.

  • Purify the protected fragment by a suitable method such as medium pressure liquid chromatography (MPLC) or crystallization if necessary.

General Protocol for Solution-Phase Fragment Condensation

This is a general protocol and may require optimization based on the specific peptide fragments.

Table 3: General Conditions for Solution-Phase Fragment Condensation

ComponentReagent/ConditionPurposeReference(s)
C-terminal Fragment N-terminally deprotected peptide fragment with a free carboxylic acid C-terminus.The nucleophile in the coupling reaction.
N-terminal Fragment C-terminally deprotected peptide fragment (e.g., the Ac-Asp(OtBu)-fragment) with a free N-terminus.The electrophile in the coupling reaction.
Coupling Reagents 1.5-2.0 eq. DIC/OxymaPure or HATU/DIPEAActivation of the C-terminal carboxylic acid for amide bond formation.
Solvent DMF, NMP, or a mixture of solvents (e.g., chloroform/phenol)To dissolve the protected peptide fragments.
Reaction Time 12-24 hoursTo allow for complete coupling.

Protocol:

  • Dissolve the N-terminally deprotected C-terminal peptide fragment in a suitable solvent such as DMF.

  • Add the coupling reagents (e.g., 2 equivalents of OxymaPure and 2 equivalents of DIC) and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the C-terminally deprotected N-terminal peptide fragment (the Ac-Asp(OtBu)-fragment) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by HPLC.

  • After the reaction is complete, precipitate the fully protected peptide by adding water or cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash, and dry.

Final Deprotection

Protocol:

  • Treat the fully protected peptide with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours at room temperature to remove all side-chain protecting groups, including the OtBu group on the aspartic acid.

  • Precipitate the crude peptide with cold diethyl ether.

  • Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_0 Fragment A Synthesis (N-terminal) cluster_1 Fragment B Synthesis (C-terminal) cluster_2 Fragment Condensation and Final Steps A1 1. SPPS of Peptide on 2-CTC Resin A2 2. Incorporation of This compound A1->A2 A3 3. Cleavage of Protected Fragment A A2->A3 A4 4. Purification of Fragment A A3->A4 C1 5. Solution-Phase Coupling of Fragments A and B A4->C1 B1 1. SPPS of Peptide on Resin B2 2. Cleavage and Deprotection of Fragment B B1->B2 B3 3. Purification of Fragment B B2->B3 B3->C1 C2 6. Global Deprotection C1->C2 C3 7. Final Purification (RP-HPLC) C2->C3 C4 Final Peptide C3->C4

Caption: Experimental workflow for fragment condensation using this compound.

G Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotonation Deprotonation of Backbone Amide Peptide->Deprotonation Base Piperidine (Base) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis AlphaPeptide α-Aspartyl Peptide (Desired Product) Hydrolysis->AlphaPeptide BetaPeptide β-Aspartyl Peptide (Side Product) Hydrolysis->BetaPeptide

Caption: Mechanism of aspartimide formation as a side reaction.

Conclusion

The use of this compound in fragment condensation strategies provides a robust method for the synthesis of N-terminally acetylated peptides, which often exhibit enhanced biological stability and activity. While the potential for aspartimide formation presents a significant challenge, various mitigation strategies can be employed to minimize this side reaction. The successful application of this approach relies on the careful synthesis and purification of protected peptide fragments, followed by an optimized fragment condensation step. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this compound in the synthesis of complex peptides.

References

Ac-Asp(OtBu)-OH: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid 4-(1,1-dimethylethyl) ester, commonly referred to as Ac-Asp(OtBu)-OH, is a valuable protected amino acid derivative utilized in the field of drug discovery. Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxyl group, makes it a crucial building block in the synthesis of therapeutic peptides and peptidomimetics. The acetyl group mimics the N-terminus of many natural proteins, potentially enhancing stability and altering biological activity, while the tert-butyl ester provides robust protection of the aspartic acid side chain during peptide synthesis, which can be readily removed under acidic conditions during the final deprotection step.

This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors.

Key Applications in Drug Discovery

This compound is a key reagent in the synthesis of targeted inhibitors for various enzymes, particularly proteases. Its incorporation into peptide sequences allows for the precise mimicry of natural substrate recognition motifs, leading to the development of potent and selective inhibitors.

Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central players in the process of apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in a wide range of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. This compound is an essential building block for the synthesis of peptide-based caspase inhibitors that target the active site of these enzymes.

Specifically, it is used to synthesize tetrapeptide sequences such as Ac-DEVD-CHO, a potent inhibitor of caspase-3 and caspase-7.[1][2] The N-terminal acetyl group and the aspartic acid residue are critical for recognition by the caspase enzyme.

HIV Integrase Inhibitors

HIV integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. This compound can be used as a precursor in the synthesis of HIV integrase inhibitors. While not a direct component of the final approved drugs, it serves as a key building block for creating the core structures of certain classes of integrase inhibitors that mimic the interaction between the enzyme and viral DNA.

Quantitative Data Summary

The following tables summarize the inhibitory activities of compounds synthesized using this compound or its derivatives. This data is crucial for evaluating the potency and selectivity of these potential drug candidates.

Table 1: Inhibitory Activity of Caspase Inhibitors

CompoundTarget Caspase(s)Inhibition Constant (Ki)Reference
Ac-DEVD-CHOCaspase-30.2 nM[3]
Ac-DEVD-CHOCaspase-70.3 nM
Ac-DEVD-CHOCaspase-21.7 µM (weak inhibition)

Table 2: Inhibitory Activity of Select HIV Integrase Inhibitors

Compound ClassTargetIC50Reference
Quinolonyl Diketo Acid DerivativesHIV-1 Integrase (Strand Transfer)< 100 nM
Naphthyridinone DerivativesHIV-1 Antiviral Activity13 nM

Note: The synthesis of the compounds in Table 2 involves complex multi-step processes where protected aspartic acid derivatives similar to this compound are key starting materials for constructing the active pharmacophore.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Caspase Substrate (Ac-DEVD-pNA)

This protocol describes the synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA, illustrating the application of protected aspartic acid derivatives in a solution-phase peptide synthesis. The final step involves the coupling of an N-acetylated aspartic acid, for which this compound is a suitable starting material.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • p-nitroaniline (pNA)

  • Pyridine

  • Phosphorus oxychloride (POCl3)

  • Methylene chloride (DCM)

  • Triethylaminoethylamine (TAEA)

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • This compound

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:

    • Dissolve Fmoc-Asp(OtBu)-OH and p-nitroaniline in pyridine.

    • Cool the mixture in an ice bath and slowly add POCl3.

    • Stir the reaction and then quench with water.

    • Extract the product with an organic solvent and purify by silica gel chromatography.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected peptide in DCM.

    • Add TAEA and stir to remove the Fmoc group.

    • Monitor the reaction by TLC.

    • Work up the reaction to isolate the free amine.

  • Coupling of the Next Amino Acid (Fmoc-Val-OH):

    • Dissolve the deprotected dipeptide and Fmoc-Val-OH in DCM.

    • Add DIEA and PyBOP to activate the carboxylic acid.

    • Stir to allow for coupling.

    • Verify coupling by TLC.

  • Iterative Deprotection and Coupling:

    • Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps with Fmoc-Glu(OtBu)-OH and then with this compound.

  • Final Deprotection (Cleavage of Side-Chain Protecting Groups):

    • Dissolve the fully protected peptide in a cleavage cocktail of TFA, TIS, and water.

    • Stir for several hours to remove the OtBu protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the final product by reverse-phase HPLC.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Incorporating an N-terminal Acetyl Group

This protocol outlines the general workflow for SPPS using Fmoc chemistry, which can be adapted for the synthesis of peptides requiring an N-terminal acetyl group, where this compound would be the final amino acid derivative added.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH if required internally)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the pre-loaded resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid with HBTU and DIEA in DMF.

    • Add the activated amino acid to the resin and allow it to couple.

    • Wash the resin.

  • Iterative Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • N-terminal Acetylation (if this compound is the N-terminal residue):

    • After the final Fmoc deprotection, couple this compound using the same activation and coupling procedure.

  • Cleavage and Deprotection:

    • Wash and dry the resin.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Caspase_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Activates Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3/7 Activates Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cleavage Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes Ac-DEVD-CHO Ac-DEVD-CHO Ac-DEVD-CHO->Caspase-3/7 Inhibits

Caption: Caspase-mediated apoptosis pathway with inhibition by Ac-DEVD-CHO.

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Template Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Reverse Transcription Integrase Integrase Integration Integration Integrase->Integration Entry Entry Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Nuclear Import->Integration Transport Host DNA Host DNA Integration->Host DNA Inserts into Provirus Provirus Host DNA->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Integration Blocks

Caption: HIV replication cycle highlighting the role of integrase and its inhibition.

SPPS_Workflow node_resin Resin Swelling Swell resin in DMF node_deprotection Fmoc Deprotection Treat with 20% piperidine in DMF node_resin->node_deprotection node_wash1 Wash Wash with DMF node_deprotection->node_wash1 node_coupling Amino Acid Coupling Add activated Fmoc-AA/Ac-Asp(OtBu)-OH node_wash1->node_coupling node_wash2 Wash Wash with DMF node_coupling->node_wash2 node_repeat Last Amino Acid? node_wash2->node_repeat node_repeat->node_deprotection No node_cleavage Cleavage & Deprotection Treat with TFA cocktail node_repeat->node_cleavage Yes node_purification Purification RP-HPLC node_cleavage->node_purification node_final Pure Peptide node_purification->node_final

References

Troubleshooting & Optimization

Preventing aspartimide formation with Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aspartimide formation, a common side reaction in peptide synthesis, particularly when using acid-labile side-chain protecting groups like OtBu on aspartic acid residues.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem when using Ac-Asp(OtBu)-OH?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp. This forms a five-membered succinimide ring known as an aspartimide.[1][2] This side reaction is particularly promoted by the basic conditions used for Fmoc group removal in Solid Phase Peptide Synthesis (SPPS).[1]

This poses several problems for researchers:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, creating a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1][2]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl peptide.

  • Purification Challenges: These byproducts often have identical masses and similar chromatographic properties to the target peptide, making purification difficult and sometimes impossible.

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.

Even with an N-terminal acetyl group (Ac), the Asp(OtBu) residue is still susceptible to aspartimide formation if it is followed by another amino acid and exposed to basic conditions during the synthesis of the remaining peptide chain.

Q2: Which peptide sequences are most prone to aspartimide formation?

A2: The tendency for aspartimide formation is highly dependent on the amino acid sequence. Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.

  • Asp-Asn (D-N)

  • Asp-Ser (D-S)

  • Asp-Arg (D-R)

Q3: How do reaction conditions influence aspartimide formation?

A3: Several factors during peptide synthesis can significantly influence the rate of aspartimide formation:

  • Base Exposure: Prolonged or repeated exposure to basic conditions, such as the piperidine solution used for Fmoc deprotection, is a major contributor.

  • Temperature: Higher temperatures accelerate the rate of aspartimide formation. This is a critical consideration in microwave-assisted peptide synthesis.

  • Solvent Polarity: The use of polar solvents can increase the rate of aspartimide formation.

  • Fmoc-Deprotection Reagent: Strong bases like piperidine promote this side reaction.

Troubleshooting Guide

Issue: My HPLC analysis shows a cluster of peaks with the same mass as my target peptide, making purification difficult.

This is a classic sign of aspartimide-related byproducts (α- and β-peptides, and their D-isomers). Here are some strategies to mitigate this issue in your next synthesis:

Strategy 1: Modification of Fmoc-Deprotection Conditions
MethodDescription
Use a Weaker Base Replacing piperidine with a weaker base like piperazine or morpholine can significantly reduce the rate of aspartimide formation. However, weaker bases may require longer deprotection times, which needs to be optimized.
Addition of an Acidic Additive Adding a small amount of a weak acid, such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can lower the basicity and suppress aspartimide formation. Oxyma Pure has also been shown to be effective.
Reduced Deprotection Time and Temperature Minimize the exposure time of the peptide to basic conditions. If using microwave synthesis, consider lowering the temperature during the deprotection step.
Strategy 2: Use of Sterically Hindered Aspartate Protecting Groups

The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance in problematic sequences. Using bulkier protecting groups on the aspartic acid side chain can physically block the intramolecular cyclization.

Protecting GroupEffectiveness in Preventing Aspartimide Formation (Compared to OtBu)
OMpe (3-methylpent-3-yl)Improved
ODie (2,3,4-trimethylpent-3-yl)Improved
OBno (5-n-butyl-5-nonyl)Significantly Improved

Data sourced from comparative studies.

Strategy 3: Backbone Protection

This is one of the most effective methods to completely prevent aspartimide formation. It involves introducing a temporary protecting group on the backbone amide nitrogen of the residue following the aspartic acid. This prevents the nitrogen from acting as a nucleophile.

  • Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) Groups: These groups can be introduced by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH. The protecting group is removed during the final acid cleavage step.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for SPPS. Specific modifications to prevent aspartimide formation are highlighted in Protocol 2.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.

    • Pre-activate the mixture for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid coupling and N-terminal modification (e.g., acetylation), wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify the peptide using reverse-phase HPLC.

Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation

This protocol should be used for the deprotection steps following the incorporation of an Asp(OtBu) residue, especially in susceptible sequences.

  • Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M Oxyma Pure.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the modified deprotection solution to the resin.

  • Reaction: Gently agitate the resin for a reduced time, for example, 2 x 7 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution.

  • Proceed: Continue with the standard coupling protocol.

Visualizations

SPPS_Workflow Start Start SPPS Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Is_Asp Is next residue Asp(OtBu)? Deprotect->Is_Asp Couple Couple Next Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Is_Last Last Amino Acid? Wash2->Is_Last Is_Asp->Deprotect No Modify_Deprotect Use Modified Deprotection (e.g., +0.1M HOBt) Is_Asp->Modify_Deprotect Yes Is_Last->Deprotect No Finalize Final Deprotection & Cleavage Is_Last->Finalize Yes Modify_Deprotect->Wash1 End Purify Peptide Finalize->End

References

Technical Support Center: Side Reactions of Ac-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting side reactions involving Ac-Asp(OtBu)-OH during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered in the lab.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your peptide synthesis experiments involving this compound.

Issue: Mass spectrometry of the crude peptide shows a significant peak with the same mass as the target peptide, but HPLC analysis reveals multiple, poorly resolved peaks.

  • Possible Cause: This is a classic indicator of aspartimide formation. The aspartimide intermediate can lead to the formation of β-aspartyl peptides and racemized α-aspartyl peptides, which are isomers of the target peptide and therefore have the same mass but different chromatographic properties.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][3]

  • Recommended Solutions:

    • Modification of Fmoc-Deprotection Conditions:

      • Use a Weaker Base: Standard 20% piperidine in DMF can be too harsh for sensitive sequences. Consider replacing it with a weaker base like piperazine or morpholine.[3]

      • Add an Acidic Additive: Incorporating an acidic additive such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid into the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.

    • Employ Sterically Hindered Aspartate Protecting Groups:

      • The standard tert-butyl (OtBu) protecting group offers limited steric hindrance. For problematic sequences, using bulkier protecting groups like 3-methylpent-3-yl (OMpe) or benzyloxymethyl (OBno) on the aspartic acid side chain can effectively suppress aspartimide formation.

    • Utilize Backbone Protection:

      • Protecting the backbone amide nitrogen of the residue following the aspartic acid with a 2,4-dimethoxybenzyl (Dmb) group completely prevents the intramolecular cyclization that leads to aspartimide formation. This can be achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

Issue: Synthesis of a peptide containing an Asp-Gly sequence results in very low yield of the desired product.

  • Possible Cause: Asp-Gly sequences are highly susceptible to aspartimide formation. The resulting side products are difficult to purify, leading to a low isolated yield of the target peptide.

  • Recommended Solutions:

    • Prioritize Backbone Protection: For Asp-Gly sequences, the most robust solution is the use of backbone protection on the glycine residue.

    • Optimize Deprotection: If backbone protection is not feasible, use a milder deprotection cocktail, such as 20% piperidine with 0.1 M HOBt, and minimize the deprotection time.

    • Consider Alternative Protecting Groups: While less effective than backbone protection for Asp-Gly, using a bulkier side-chain protecting group like OMpe or OBno will offer significant improvement over OtBu.

Issue: Increased levels of D-Asp detected in the final peptide by chiral amino acid analysis.

  • Possible Cause: Racemization of the aspartic acid residue is a direct consequence of aspartimide formation. The α-carbon of the succinimide ring in the aspartimide intermediate is prone to epimerization under basic conditions.

  • Recommended Solutions:

    • Suppress Aspartimide Formation: All strategies aimed at preventing aspartimide formation will also reduce racemization. This includes modifying deprotection conditions, using bulkier side-chain protecting groups, and employing backbone protection.

    • Control Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate racemization. If using microwave synthesis, consider lowering the coupling temperature to 50°C for sensitive residues like aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound in Fmoc-SPPS?

A1: The main side reaction is the formation of an aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl group. This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection. The aspartimide intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Sequences where the amino acid C-terminal to the aspartic acid residue is sterically unhindered are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.

Q3: How does temperature influence the side reactions of this compound?

A3: Higher temperatures significantly increase the rate of aspartimide formation and subsequent racemization. This is a critical factor to consider, especially in microwave-assisted solid-phase peptide synthesis (SPPS), where elevated temperatures are often used to accelerate coupling and deprotection steps. Careful control and optimization of temperature are necessary to minimize these side reactions.

Q4: Are there any other notable side reactions of this compound?

A4: While aspartimide formation is the most significant, another potential side reaction is the formation of piperidide adducts. This occurs when the aspartimide intermediate is attacked by piperidine from the deprotection solution, leading to the formation of α- and β-piperidides.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Preventing Aspartimide Formation

Protecting GroupDescription% Desired Peptide (VKDGYI model)Reference
OtBu tert-Butyl (Standard)Low
OMpe 3-Methylpent-3-ylModerate-High
OBno BenzyloxymethylVery High
O-2-PhiPr 2-PhenylisopropylHigh

Data is based on the model peptide VKDGYI, which is highly prone to aspartimide formation, after prolonged treatment with 20% piperidine in DMF.

Table 2: Effect of Deprotection Cocktails on Aspartimide Formation

Deprotection ReagentBase StrengthEffect on Aspartimide FormationReference
20% Piperidine in DMFStrongHigh level of aspartimide formation
50% Morpholine in DMFWeakerMinimal aspartimide formation
20% Piperidine / 0.1M HOBt in DMFBufferedSignificantly reduced aspartimide formation
5% Piperazine / 2% DBU in DMFWeakerEffective in suppressing aspartimide formation

Experimental Protocols

Protocol 1: Fmoc-Deprotection with Piperidine/HOBt

This protocol is a modification of the standard Fmoc deprotection step to suppress aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • First Deprotection: Drain the DMF and add the deprotection solution to the resin. Gently agitate for 5 minutes.

  • Second Deprotection: Drain the deprotection solution and add a fresh aliquot of the solution. Continue to agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min) and finally DMF (3 x 1 min) to prepare for the next coupling step.

Protocol 2: Coupling of Fmoc-Asp(OBno)-OH

This protocol outlines the coupling of an aspartic acid with a sterically hindered protecting group.

  • Resin Preparation: Swell the resin and perform the Fmoc deprotection of the N-terminal amino acid as per your standard or modified protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Capping (Optional): To ensure all unreacted amino groups are blocked, you can treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

Protocol 3: Incorporation of a Dmb-Protected Dipeptide

This protocol is for the incorporation of a backbone-protected dipeptide to completely prevent aspartimide formation at an Asp-Gly junction.

  • Resin Preparation: Swell the resin and perform the Fmoc deprotection of the N-terminal amino acid.

  • Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 equivalents), HATU (1.9 equivalents), and HOAt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated dipeptide solution to the resin and agitate for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol.

Visualizations

Aspartimide_Formation Peptide Peptide Chain with Ac-Asp(OtBu)-Xxx Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide->Deprotection Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotection->Aspartimide Base-catalyzed intramolecular cyclization Racemization Racemization (D-Asp) Aspartimide->Racemization Epimerization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis/ Ring Opening Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/ Ring Opening Piperidide Piperidide Adducts (Side Product) Aspartimide->Piperidide Piperidine Attack Racemization->Alpha_Peptide Racemization->Beta_Peptide

Caption: Mechanism of Aspartimide Formation and Subsequent Side Reactions.

Troubleshooting_Workflow Start Problem: Poor Purity/ Low Yield with this compound Check_Sequence Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check_Sequence Use_Backbone_Protection Recommended: Use Fmoc-Asp-(Dmb)Gly-OH Dipeptide Check_Sequence->Use_Backbone_Protection Yes Check_Temp Is Microwave Synthesis Being Used? Check_Sequence->Check_Temp No Standard_Protocol Proceed with Standard Protocol but Monitor Closely Check_Sequence->Standard_Protocol Other Sequence End Re-analyze Crude Product Use_Backbone_Protection->End Modify_Deprotection Modify Fmoc-Deprotection - Add 0.1M HOBt - Use Weaker Base (Piperazine) Use_Bulky_PG Use Bulkier Side-Chain Protecting Group (e.g., OMpe, OBno) Modify_Deprotection->Use_Bulky_PG Use_Bulky_PG->End Check_Temp->Modify_Deprotection No Lower_Temp Lower Coupling Temperature to 50°C Check_Temp->Lower_Temp Yes Lower_Temp->Modify_Deprotection Standard_Protocol->End

Caption: Troubleshooting Workflow for this compound Side Reactions.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of OtBu Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete deprotection of the tert-butyl (OtBu) protecting group. The following guides and frequently asked questions (FAQs) address specific problems that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete OtBu deprotection?

Incomplete removal of the OtBu group typically stems from several factors:

  • Insufficient Acid Strength or Concentration : The most frequent cause is an inadequate amount of acid to effectively catalyze the cleavage.[1] Substrates containing basic functional groups, such as pyridines or imidazoles, can neutralize the acid, necessitating a larger excess.[1]

  • Suboptimal Reaction Conditions : Reaction times that are too short or temperatures that are too low can lead to incomplete reactions, especially for sterically hindered substrates.[1]

  • Steric Hindrance : A sterically congested OtBu group can be more challenging to remove, often requiring more forcing conditions.[1]

  • Reagent Quality : The presence of water in hygroscopic reagents like trifluoroacetic acid (TFA) can diminish the effective acidity of the reaction medium, thereby slowing down the deprotection process.[1]

  • "Difficult Sequences" in Peptide Synthesis : In solid-phase peptide synthesis (SPPS), certain amino acid sequences can lead to peptide aggregation, which hinders reagent access and results in incomplete deprotection.

Q2: How can I effectively monitor the progress of my OtBu deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of side products due to prolonged exposure to acidic conditions. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC) : TLC is a quick and straightforward method to track the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC) : For more accurate monitoring, especially in peptide synthesis, analytical HPLC is the preferred method. By analyzing small aliquots from the reaction mixture at various time points, you can quantify the extent of deprotection.

  • Mass Spectrometry (MS) : LC-MS can be used to confirm the identity of the starting material, the desired product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The progress of the reaction can be followed by observing the disappearance of the characteristic singlet peak of the t-butyl group protons (around 1.4 ppm in ¹H NMR).

Q3: What are carbocation scavengers and why are they important in OtBu deprotection?

During the acid-catalyzed cleavage of the OtBu group, a stable tert-butyl carbocation is generated. This reactive intermediate can alkylate nucleophilic residues in the substrate, particularly electron-rich aromatic rings (like tryptophan) and thiols (like cysteine), leading to undesired side products.

Scavengers are nucleophilic compounds added to the reaction mixture to trap these carbocations before they can react with the substrate. Commonly used scavengers include:

  • Triisopropylsilane (TIS) : Highly effective at quenching carbocations.

  • Thioanisole : An effective scavenger that can also help suppress other side reactions.

  • Water : Can act as a scavenger, but is often used in combination with other scavengers for better results.

  • 1,2-Ethanedithiol (EDT) : Useful for preventing tryptophan oxidation.

  • Phenol : Protects both tryptophan and tyrosine residues.

Troubleshooting Guide for Incomplete OtBu Deprotection

This guide provides a systematic approach to resolving incomplete OtBu deprotection.

Problem: The OtBu deprotection is sluggish or incomplete.

Below is a workflow to diagnose and solve this issue.

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Observed check_conditions Verify Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Concentration or Time check_conditions->increase_acid If suboptimal check_reagents Assess Reagent Quality: - Anhydrous Acid? - Fresh Scavengers? check_substrate Consider Substrate Properties: - Steric Hindrance? - Basic Moieties? check_reagents->check_substrate If reagents are fine change_reagent Switch to a Stronger Deprotecting Agent check_substrate->change_reagent If sterically hindered or acid-sensitive optimize_scavengers Optimize Scavenger Cocktail check_substrate->optimize_scavengers If side reactions are observed increase_acid->check_reagents If still incomplete success Deprotection Complete increase_acid->success If successful change_reagent->success If successful failure Still Incomplete: Consider Alternative Deprotection Method change_reagent->failure If still incomplete optimize_scavengers->success If successful optimize_scavengers->failure If still incomplete

Caption: A step-by-step workflow for troubleshooting incomplete OtBu deprotection.

Solutions and Experimental Protocols

1. Optimize Standard Acidic Cleavage Conditions

For many substrates, incomplete deprotection can be resolved by modifying the existing protocol.

  • Increase TFA Concentration/Reaction Time : If using TFA in dichloromethane (DCM), consider increasing the TFA concentration (e.g., from 20% to 50%) or prolonging the reaction time. Monitor the reaction closely by TLC or HPLC to avoid degradation of the product.

  • Elevate the Temperature : For resistant substrates, gentle heating (e.g., to 40-50 °C) may be beneficial, but should be done with caution as it can also promote side reactions.

Table 1: Common Acidic Reagents for OtBu Deprotection

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)20-95% in DCM, room temperature, 1-4 hoursMost common method; can cleave other acid-labile groups like Boc.
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl Acetate, room temperatureEffective but can be less selective.
Aqueous Phosphoric Acid (H₃PO₄)85% aqueous solution, room temperature or gentle heatingMilder option, can offer better selectivity.

2. Employ Alternative Deprotection Reagents

If optimizing standard conditions fails, or if your substrate is sensitive to strong acids, consider alternative reagents.

  • Lewis Acids : Lewis acids can offer milder reaction conditions and improved chemoselectivity.

    • Zinc Bromide (ZnBr₂) : Can selectively cleave OtBu esters in the presence of other acid-sensitive groups like Fmoc.

    • Cerium(III) Chloride/Sodium Iodide (CeCl₃/NaI) : A mild system for the deprotection of tert-butyl ethers.

  • Radical-Mediated Deprotection : A catalytic protocol using tris(4-bromophenyl)aminium radical cation ("Magic Blue") and triethylsilane offers a mild alternative to acidic methods.

Table 2: Alternative Reagents for OtBu Deprotection

Reagent SystemTypical ConditionsNotes
ZnBr₂DCM, room temperature, 24 hoursGood for substrates with other acid-labile groups.
CeCl₃/NaIAcetonitrile, refluxEffective for tert-butyl ethers.
"Magic Blue" / HSiEt₃DCM, room temperatureCatalytic and mild, suitable for diverse substrates.

Detailed Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated OtBu Deprotection

  • Dissolve the OtBu-protected compound in dichloromethane (DCM) (e.g., 0.1 M solution).

  • Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • If necessary, add scavengers such as triisopropylsilane (TIS) (e.g., 2.5-5% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

  • Purify the crude product as required.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the OtBu-protected substrate in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (typically 1.5-3 equivalents).

  • Stir the suspension at room temperature for up to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Deprotection using "Magic Blue" and Triethylsilane

  • In a reaction vessel, dissolve the tert-butyl protected substrate (1.0 equivalent) in dichloromethane (DCM).

  • Add tris(4-bromophenyl)aminium radical cation ("Magic Blue") (e.g., 0.1-0.5 equivalents).

  • Add triethylsilane (HSiEt₃) (e.g., 2.0 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture directly and purify by column chromatography to isolate the deprotected product.

Signaling Pathways and Logical Relationships

The acid-catalyzed deprotection of an OtBu group proceeds through a specific mechanistic pathway. Understanding this pathway is key to troubleshooting issues.

G cluster_pathway Acid-Catalyzed OtBu Deprotection Pathway substrate R-O-tBu (OtBu-protected compound) protonation Protonation of Ether/Ester Oxygen substrate->protonation + H⁺ intermediate [R-O(H)-tBu]⁺ (Protonated intermediate) protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage product R-OH (Deprotected compound) cleavage->product carbocation tBu⁺ (tert-Butyl carbocation) cleavage->carbocation side_reaction Side Reactions (e.g., Alkylation of Trp/Cys) carbocation->side_reaction quenching Quenching by Scavenger carbocation->quenching + Scavenger isobutylene Isobutylene quenching->isobutylene

Caption: Mechanism of acid-catalyzed OtBu deprotection and the role of scavengers.

References

Technical Support Center: Ac-Asp(OtBu)-OH Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ac-Asp(OtBu)-OH, specifically focusing on the risk of racemization during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for this compound during activation?

A1: The primary cause of racemization for this compound during peptide synthesis is the formation of an aspartimide (succinimide) intermediate. This process is typically base-catalyzed. The α-proton on the aspartic acid residue becomes susceptible to abstraction, leading to a loss of stereochemical integrity. This aspartimide intermediate is highly prone to racemization.[1][2] While much of the focus is on the base-mediated Fmoc-deprotection step in Solid Phase Peptide Synthesis (SPPS), the basic conditions present during the activation and coupling of the carboxyl group can also promote this side reaction.

Q2: Which peptide sequences are more susceptible to racemization when coupling this compound?

A2: Racemization via aspartimide formation is highly sequence-dependent. The risk is significantly elevated when the amino acid residue immediately following the aspartic acid has a small, sterically unhindered side chain. Sequences such as Asp-Gly, Asp-Ala, Asp-Asn, and Asp-Ser are particularly problematic.[2][3]

Q3: How do different coupling reagents affect the racemization of this compound?

A3: The choice of coupling reagent is critical in controlling racemization.

  • Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC), when used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, are generally recommended to minimize epimerization.[4]

  • Onium Salts: Aminium/uronium salt-based reagents like HBTU and HATU can sometimes lead to higher levels of racemization, particularly under basic conditions.

  • Phosphonium Salts: Reagents like DEPBT are known for their remarkable resistance to racemization and can be an excellent choice for coupling racemization-prone residues.

Q4: Can microwave-assisted synthesis increase the risk of racemization for this compound?

A4: Yes. The elevated temperatures used in microwave-assisted peptide synthesis to accelerate coupling reactions can significantly increase the rate of aspartimide formation and subsequent racemization. It is crucial to carefully control the temperature, and for sensitive residues like aspartic acid, lowering the coupling temperature is a common and effective mitigation strategy.

Q5: Are there alternative side-chain protecting groups for Asp that are less prone to racemization than OtBu?

A5: While the tert-butyl (OtBu) group is widely used, its relatively low steric bulk does not completely prevent aspartimide formation. To address this, bulkier protecting groups have been developed. For instance, the 3-methylpent-3-yl (Mpe) group has shown improvements over OtBu. A unique building block, Fmoc-Asp(OBno)-OH, has also been shown to dramatically reduce aspartimide formation compared to Fmoc-Asp(OtBu)-OH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Detection of D-Asp diastereomer in the final peptide Racemization during the activation and coupling of this compound.1. Optimize Coupling Reagents: Switch to a carbodiimide-based method like DIC with an additive such as OxymaPure or HOBt. 2. Use a Low-Racemization Reagent: Employ a phosphonium salt reagent like DEPBT. 3. Control Temperature: If using microwave synthesis, reduce the coupling temperature for the this compound step to 50°C or below.
Presence of β-aspartyl peptide impurities The aspartimide intermediate has been opened at the β-carbonyl position by a nucleophile.1. Prevent Aspartimide Formation: Implement the solutions for racemization, as preventing the aspartimide intermediate is key. 2. Use Backbone Protection: For particularly difficult sequences, consider using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, to physically block the formation of the succinimide ring.
Low coupling efficiency for this compound Steric hindrance or suboptimal activation conditions.1. Pre-activation: Allow a short pre-activation time (1-2 minutes) for the amino acid with the coupling reagent before adding it to the resin. 2. Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents. 3. Extend Coupling Time: Increase the reaction time and monitor completion with a test like the Kaiser test.
Chain termination after this compound coupling Side reaction with coupling reagent.When using aminium/uronium reagents (e.g., HBTU) in excess, they can react with the N-terminal amine to form a guanidinyl group, which terminates the peptide chain. Ensure a slight excess of the carboxylic acid component (this compound) relative to the coupling reagent.

Quantitative Data Summary

The following table summarizes data on the impact of different conditions on aspartimide formation, which is the precursor to racemization. Lower aspartimide formation correlates with a lower risk of racemization.

Protecting Group Peptide Sequence Condition Result (% Aspartimide Formation) Reference
Fmoc-Asp(OtBu)-OHVKDG YI100 cycles (200 min) of 20% piperidine/DMF~10% (0.1% per cycle)
Fmoc-Asp(OMpe)-OHVKDG YI100 cycles (200 min) of 20% piperidine/DMF~4.5% (0.045% per cycle)
Fmoc-Asp(OBno)-OHVKDG YI100 cycles (200 min) of 20% piperidine/DMF~0.1% (0.001% per cycle)
Fmoc-Asp(OtBu)-OHVKDN YI100 cycles (200 min) of 20% piperidine/DMF~2.5%
Fmoc-Asp(OBno)-OHVKDN YI100 cycles (200 min) of 20% piperidine/DMFAlmost undetectable

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol describes a manual solid-phase peptide synthesis coupling cycle designed to minimize the risk of racemization during the incorporation of this compound.

  • Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is deprotected and thoroughly washed to remove any residual base (e.g., piperidine).

  • Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (3–5 equivalents relative to resin loading) and OxymaPure (3–5 equivalents) in N,N-Dimethylformamide (DMF).

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3–5 equivalents) to the solution from Step 2. Allow the mixture to pre-activate for 1–2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture for 1–2 hours at room temperature. Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF, followed by Dichloromethane (DCM).

Protocol 2: Mitigation of Aspartimide Formation During Fmoc-Deprotection

This protocol is for the Fmoc-deprotection step following the coupling of an Asp residue and is crucial for preventing racemization in subsequent steps.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Reaction: Drain the DMF from the resin and add the deprotection solution. Allow the reaction to proceed for 10-20 minutes. For difficult deprotections, a two-step process (e.g., 2 x 10 minutes) is recommended.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and HOBt before the next coupling step.

Visualizations

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Coupling to Peptide Ac_Asp_L This compound (L-form) Activated_Ester_L Activated Ester (L-form) Ac_Asp_L->Activated_Ester_L Coupling Reagent (e.g., DIC/Oxyma) Aspartimide Aspartimide Intermediate (Planar, Achiral) Activated_Ester_L->Aspartimide Base (e.g., DIPEA, Piperidine residue) Peptide_L Desired Peptide (L-Asp) Activated_Ester_L->Peptide_L H₂N-Peptide Aspartimide->Activated_Ester_L Protonation Activated_Ester_D Activated Ester (D-form) Aspartimide->Activated_Ester_D Protonation Peptide_D Diastereomeric Impurity (D-Asp) Activated_Ester_D->Peptide_D H₂N-Peptide

Caption: Mechanism of this compound racemization via an aspartimide intermediate during activation.

Troubleshooting_Workflow Start Racemization Detected? Reagent Change Coupling Reagent? (e.g., DIC/Oxyma, DEPBT) Start->Reagent Yes End Problem Resolved Start->End No Temp Microwave Synthesis? Reagent->Temp Yes Sol_Reagent Use Low-Racemization Coupling Protocol Reagent->Sol_Reagent No Protect Sequence Prone to Aspartimide Formation? (e.g., Asp-Gly) Temp->Protect Yes Sol_Temp Lower Coupling Temperature (<50°C) Temp->Sol_Temp No Sol_Protect Use Backbone Protection (e.g., Dmb-dipeptide) or Alternative Side-Chain PG Protect->Sol_Protect No Sol_Reagent->End Sol_Temp->End Sol_Protect->End

Caption: Troubleshooting workflow for addressing this compound racemization.

References

Technical Support Center: Improving Peptide Solubility with Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide solubility, with a specific focus on the use of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve peptide solubility?

A1: this compound is a derivative of aspartic acid. It is used as a hydrophilic building block in peptide synthesis. The N-terminal acetylation (Ac) removes the positive charge of the N-terminal amine, while the tert-butyl (OtBu) protecting group on the side chain is temporary and is removed during the final cleavage from the resin.[1] By incorporating this residue, particularly at the N-terminus, the overall hydrophilicity of the peptide can be increased, which often leads to improved solubility in aqueous solutions.

Q2: Why do peptides often have poor solubility?

A2: Peptide solubility is largely determined by its amino acid composition.[2] Peptides with a high proportion of hydrophobic amino acids (e.g., Val, Leu, Ile, Met, Phe, Trp) are prone to aggregation and precipitation in aqueous buffers.[3] This aggregation is driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[4]

Q3: When should I consider using this compound in my peptide sequence?

A3: Consider incorporating this compound when you are working with a peptide sequence that is predicted to be hydrophobic or has a known history of solubility issues. It is particularly useful for peptides with a high content of non-polar residues. A general guideline is to consider this modification if your peptide has over 50% hydrophobic residues.

Q4: Can the incorporation of this compound affect the biological activity of my peptide?

A4: Potentially, yes. Any modification to a peptide sequence can alter its structure, conformation, and interaction with its target. The addition of an N-terminal acetylated aspartic acid will change the peptide's overall charge and may influence its binding properties. It is crucial to perform a functional assay to compare the activity of the modified peptide with the original sequence.

Q5: Are there any common side reactions associated with the use of Asp(OtBu) derivatives in peptide synthesis?

A5: Yes, the most common side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, especially under basic conditions used for Fmoc deprotection. Aspartimide formation can lead to a mixture of α- and β-peptides and racemization. This is particularly prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.

Troubleshooting Guides

Issue 1: Peptide still shows poor solubility after incorporating this compound.
  • Possible Cause: The overall hydrophobicity of the peptide remains too high for it to be soluble in purely aqueous solutions.

  • Troubleshooting Steps:

    • Systematic Solvent Testing: Before dissolving the entire peptide sample, test the solubility of a small aliquot in a range of solvents.

    • Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility. For acidic peptides, try a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate), and for basic peptides, a slightly acidic buffer (e.g., 10% acetic acid) may help.

    • Use of Organic Co-solvents: For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) followed by dropwise dilution into your aqueous buffer can be effective.

    • Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.

Issue 2: Aspartimide formation is detected during peptide synthesis.
  • Possible Cause: The Asp(OtBu) residue is susceptible to cyclization under the basic conditions of Fmoc deprotection.

  • Troubleshooting Steps:

    • Incorporate Additives: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation.

    • Use Dmb Dipeptides: For particularly problematic sequences like Asp-Gly, using a pre-formed dipeptide such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation by protecting the backbone amide nitrogen.

    • Modify Deprotection Conditions: Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution can sometimes be effective, although this should be carefully optimized.

Data Presentation

Table 1: Illustrative Solubility Comparison of a Model Hydrophobic Peptide

Peptide SequenceModificationCalculated pISolubility in PBS (pH 7.4)Solubility in 10% Acetic Acid
Val-Phe-Leu-Ile-AlaNone5.6< 0.1 mg/mL0.5 mg/mL
Ac-Asp-Val-Phe-Leu-Ile-AlaN-terminal Ac-Asp(OH)3.80.8 mg/mL> 2.0 mg/mL

Note: This table presents illustrative data. Actual solubility will be sequence-dependent.

Experimental Protocols

Protocol 1: General Procedure for Peptide Solubilization
  • Initial Assessment: Determine the peptide's charge characteristics by calculating the net charge at neutral pH. Assign a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).

  • Initial Solvent Choice:

    • For peptides with a net positive charge, attempt to dissolve in sterile water or a dilute acetic acid solution (0.1%).

    • For peptides with a net negative charge, try sterile water or a dilute ammonium bicarbonate solution (0.1 M).

    • For neutral peptides, or if the above fails, an organic solvent may be necessary.

  • Dissolution Technique:

    • Add the chosen solvent to a small amount of the lyophilized peptide.

    • Vortex briefly.

    • If the peptide does not dissolve, sonicate the sample for 10-20 seconds.

  • Using Organic Solvents:

    • If the peptide is insoluble in aqueous solutions, dissolve it in a minimal amount of DMSO.

    • Slowly add the peptide-DMSO solution dropwise to a stirred aqueous buffer to the desired final concentration. Be aware that if the solution becomes cloudy, the solubility limit has been reached.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.

  • Coupling of this compound:

    • Activate this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling using a qualitative test like the Kaiser test.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the OtBu group from Asp) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start Start: Lyophilized Peptide assess Assess Peptide Characteristics (Charge, Hydrophobicity) start->assess test_aqueous Test Solubility: Aqueous Buffer (Water, PBS) assess->test_aqueous dissolved_check1 Dissolved? test_aqueous->dissolved_check1 sonicate Sonicate Briefly dissolved_check1->sonicate No end_soluble End: Soluble Peptide Solution dissolved_check1->end_soluble Yes dissolved_check2 Dissolved? sonicate->dissolved_check2 test_organic Test Solubility: Organic Solvent (e.g., DMSO) dissolved_check2->test_organic No dissolved_check2->end_soluble Yes dissolved_check3 Dissolved? test_organic->dissolved_check3 dilute Dilute Dropwise into Aqueous Buffer dissolved_check3->dilute Yes end_insoluble End: Insoluble - Re-evaluate Strategy dissolved_check3->end_insoluble No dilute->end_soluble

Caption: A decision-tree workflow for systematically troubleshooting peptide solubility.

aspartimide_formation peptide Peptide Chain with -Asp(OtBu)-Xaa- base Base Treatment (e.g., 20% Piperidine in DMF) during Fmoc Deprotection peptide->base aspartimide Aspartimide Intermediate (Cyclic Imide) base->aspartimide hydrolysis Hydrolysis or Piperidine Attack aspartimide->hydrolysis products Mixture of Products: - α-peptide (desired) - β-peptide (isomer) - Piperidide adducts - Racemized products hydrolysis->products

Caption: The chemical pathway leading to aspartimide side-product formation.

References

Ac-Asp(OtBu)-OH compatibility with different resins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-Asp(OtBu)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound with various resins in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an N-terminally acetylated and side-chain protected aspartic acid derivative. The tert-butyl (OtBu) ester protects the β-carboxyl group of aspartic acid. It is primarily used in solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The OtBu group is labile to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the final cleavage of the peptide from the resin.[1][2]

Q2: Which resins are compatible with this compound?

This compound is compatible with a variety of resins commonly used in Fmoc-SPPS. The choice of resin depends on the desired C-terminus of the peptide (acid or amide) and the desired cleavage conditions. Commonly used compatible resins include:

  • Wang Resin: For peptides with a C-terminal carboxylic acid.

  • Rink Amide Resin: For peptides with a C-terminal amide.

  • 2-Chlorotrityl chloride (2-CTC) Resin: For protected peptide fragments or peptides with a C-terminal carboxylic acid, offering mild cleavage conditions.[3][4][5]

Q3: What is the most common side reaction associated with this compound and how can it be minimized?

The most prevalent side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a cyclic imide. This is particularly common in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs and is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. Aspartimide formation can lead to racemization and the formation of undesired β-peptides.

To minimize aspartimide formation:

  • Use a less nucleophilic base for Fmoc deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection, although it can also catalyze aspartimide formation.

  • Modify the deprotection cocktail: Adding a small amount of formic acid to the piperidine solution has been reported to suppress aspartimide formation.

  • Consider alternative protecting groups: For particularly problematic sequences, using side-chain protecting groups like 2,4-dimethoxybenzyl (ODmb) or 3-N-benzyloxy-2,3-diaminopropionic acid (OBno) can be beneficial.

  • Backbone protection: Introducing a backbone protecting group on the amino acid preceding the aspartic acid residue can sterically hinder the cyclization reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Loading Efficiency on Wang Resin 1. Incomplete activation of the carboxylic acid.2. Steric hindrance.3. Racemization and side reactions with traditional coupling reagents (e.g., DCC/DMAP).1. Use a more efficient activating agent like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole).2. Increase the reaction time or temperature, but monitor for racemization.3. Employ a racemization-free loading protocol, such as converting the resin's hydroxyl group to a chloride and then reacting with the amino acid in the presence of a non-nucleophilic base.
Poor Cleavage Yield from 2-CTC Resin 1. Incomplete cleavage due to insufficient acid concentration or time.2. Steric hindrance from the peptide sequence.1. Use a cleavage cocktail of AcOH/TFE/DCM (acetic acid/trifluoroethanol/dichloromethane) for an appropriate duration (typically 15-60 minutes).2. For difficult sequences, multiple short cleavage cycles may be more effective than a single long one.
Presence of Impurities with the Same Mass as the Target Peptide 1. Aspartimide formation leading to the formation of β-aspartyl peptides.2. Racemization at the aspartic acid residue.1. Review the peptide sequence for motifs prone to aspartimide formation (e.g., Asp-Gly).2. Implement strategies to minimize aspartimide formation as described in the FAQs.3. Analyze the crude product carefully by HPLC, as these impurities may co-elute with the desired peptide.
Incomplete Fmoc Deprotection 1. Steric hindrance around the N-terminus.2. Aggregation of the peptide on the resin.1. Increase the deprotection time with piperidine.2. Consider using a stronger, non-nucleophilic base like DBU in the deprotection solution.3. For long or difficult sequences, using a low-loading resin can reduce steric hindrance and interchain interactions.

Quantitative Data Summary

The following table summarizes typical loading and cleavage efficiencies for this compound with different resins. Note that actual results may vary depending on the specific experimental conditions and peptide sequence.

Resin Typical Loading Protocol Typical Loading Efficiency Cleavage Conditions Typical Cleavage Yield
Wang Resin DIC/DMAP in DCM/DMF0.3 - 0.8 mmol/g95% TFA, 2.5% TIS, 2.5% H₂O> 90%
Rink Amide Resin HATU/DIPEA in DMF0.4 - 0.7 mmol/g95% TFA, 2.5% TIS, 2.5% H₂O> 90%
2-Chlorotrityl chloride (2-CTC) Resin DIPEA in DCM0.8 - 1.2 mmol/g1-2% TFA in DCM or AcOH/TFE/DCM> 95%

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
  • Swell the 2-CTC resin (1 g, ~1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve this compound (0.8 equivalents relative to resin capacity) in anhydrous DCM (5 mL). Add a minimal amount of anhydrous N,N-dimethylformamide (DMF) if solubility is an issue.

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the amino acid solution.

  • Drain the DCM from the swollen resin and add the amino acid solution.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Cleavage of Peptide from Wang Resin
  • Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Visualizations

Resin_Selection_Workflow start Start: Peptide Synthesis Goal c_terminus Desired C-Terminus? start->c_terminus cleavage_condition Protected Fragment Needed? c_terminus->cleavage_condition Carboxylic Acid rink Select Rink Amide Resin c_terminus->rink Amide wang Select Wang Resin cleavage_condition->wang No ctc Select 2-CTC Resin cleavage_condition->ctc Yes synthesis Perform Solid-Phase Peptide Synthesis wang->synthesis rink->synthesis ctc->synthesis cleavage Perform Cleavage synthesis->cleavage end End: Purified Peptide cleavage->end

Caption: Resin selection workflow for SPPS.

Aspartimide_Formation_Pathway peptide Peptide with Asp(OtBu) deprotection Fmoc Deprotection (e.g., Piperidine) peptide->deprotection aspartimide Aspartimide Intermediate deprotection->aspartimide Base-catalyzed cyclization hydrolysis Hydrolysis aspartimide->hydrolysis alpha_peptide Desired α-Peptide hydrolysis->alpha_peptide beta_peptide β-Peptide (Impurity) hydrolysis->beta_peptide racemized Racemized α-Peptide hydrolysis->racemized

Caption: Aspartimide formation side reaction.

References

Minimizing side products in Ac-Asp(OtBu)-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing side products in reactions involving N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in peptide synthesis?

A1: The most prevalent side reaction is the formation of an aspartimide intermediate.[1][2] This occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide ring.[1] This side reaction is particularly common in Fmoc-based solid-phase peptide synthesis (SPPS) under basic conditions required for Fmoc deprotection.[1][3]

Q2: What are the consequences of aspartimide formation?

A2: Aspartimide formation can lead to several undesirable outcomes, including:

  • Racemization: The α-carbon of the aspartic acid residue can epimerize, resulting in a mixture of D- and L-isomers.

  • Formation of β- and α-piperidide adducts: The aspartimide ring can be opened by piperidine (used for Fmoc deprotection) to form β- and α-piperidide adducts.

  • Formation of α- and β-aspartyl peptides: Hydrolysis of the aspartimide intermediate can lead to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

A3: Sequences where aspartic acid is followed by small, unhindered amino acids are particularly prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.

Q4: Can temperature affect the rate of aspartimide formation?

A4: Yes, higher temperatures can accelerate the rate of aspartimide formation. This is an important consideration, especially in microwave-assisted peptide synthesis.

Q5: Besides aspartimide formation, are there other side reactions to be aware of?

A5: While aspartimide formation is the primary concern, other potential side reactions in peptide synthesis include diketopiperazine formation at the dipeptide stage and side reactions related to the coupling reagents used. Additionally, during the final cleavage of the peptide from the resin, the t-butyl cations formed from the hydrolysis of the OtBu group can lead to byproducts by reacting with nucleophilic residues.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Possible Cause Recommended Solutions
High levels of aspartimide-related impurities detected by HPLC. Standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF) are too basic.Modify Deprotection Cocktail: - Add a weak acid like 0.1 M HOBt or formic acid to the piperidine solution. - Use a weaker base such as piperazine instead of piperidine.
The Asp-Xxx sequence in your peptide is highly susceptible (e.g., Asp-Gly).Utilize Bulkier Side-Chain Protecting Groups for Asp: - Replace Fmoc-Asp(OtBu)-OH with a derivative having a more sterically hindered protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. Employ Backbone Protection: - For Asp-Gly sequences, use a dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Elevated reaction temperature is accelerating the side reaction.Optimize Reaction Temperature: - If using microwave synthesis, consider reducing the temperature and extending the reaction time.
Poor coupling efficiency of the amino acid following the Asp(OtBu) residue. Steric hindrance from the bulky OtBu group or the use of a modified Asp residue.Optimize Coupling Conditions: - Use a more potent coupling reagent such as HATU or HCTU. - Increase the coupling time or perform a double coupling.
Presence of byproducts with a mass corresponding to t-butyl adduction. Scavengers were not used or were insufficient during the final TFA cleavage.Use Appropriate Scavengers: - Add scavengers like triisopropylsilane (TIS) and water to the TFA cleavage cocktail to quench the t-butyl cations.

Data on Aspartimide Formation Prevention Strategies

The following table summarizes the effectiveness of different strategies in reducing aspartimide formation.

StrategyAspartimide Formation (%)Reference
Standard Fmoc-Asp(OtBu)-OH with 20% Piperidine/DMFHigh (sequence dependent)
20% Piperidine/DMF with 0.1 M HOBtSignificantly Reduced
20% Piperazine/DMFReduced
Fmoc-Asp(OMpe)-OHLower than OtBu
Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH (Pseudoproline)Eliminated
Fmoc-Asp(OBno)-OHNegligible

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Minimize Aspartimide Formation

  • Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M formic acid.

  • Deprotection: Treat the resin-bound peptide with the deprotection solution for 5-10 minutes.

  • Repeat: Drain the solution and repeat the treatment with fresh deprotection solution for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and byproducts.

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-α-Me-Asp(OtBu)-OH)

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection of the preceding amino acid using the modified protocol above.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times).

  • Activation: In a separate vessel, dissolve Fmoc-α-Me-Asp(OtBu)-OH (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the reaction is incomplete, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

Visual Guides

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OtBu) Deprotonated_Amide Deprotonated Backbone Amide (Piperidine) Peptide->Deprotonated_Amide Base Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Racemization Racemization (D/L Isomers) Aspartimide->Racemization Piperidides α/β-Piperidide Adducts Aspartimide->Piperidides Piperidine Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Beta_Peptides α/β-Aspartyl Peptides Hydrolysis->Alpha_Beta_Peptides

Caption: Base-catalyzed pathway of aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start High Aspartimide Formation Detected Check_Sequence Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Check_Sequence Yes_Sequence Yes Check_Sequence->Yes_Sequence No_Sequence No Check_Sequence->No_Sequence Use_Bulky_Protecting_Group Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH Yes_Sequence->Use_Bulky_Protecting_Group Use_Backbone_Protection Use Backbone Protection (e.g., Dmb-Gly) Yes_Sequence->Use_Backbone_Protection Modify_Deprotection Modify Fmoc Deprotection: - Add HOBt/Formic Acid - Use Piperazine No_Sequence->Modify_Deprotection Use_Bulky_Protecting_Group->Modify_Deprotection Use_Backbone_Protection->Modify_Deprotection Check_Temp Is reaction temperature elevated? Modify_Deprotection->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Reduce_Temp Reduce Temperature Yes_Temp->Reduce_Temp End Problem Resolved No_Temp->End Reduce_Temp->End

Caption: A decision workflow for troubleshooting and minimizing aspartimide formation.

References

Technical Support Center: Ac-Asp(OtBu)-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the acid-mediated deprotection of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) and the critical role of scavengers in ensuring high product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the TFA-mediated deprotection of this compound?

The major side reaction is the formation of an aspartimide, a stable five-membered cyclic imide. This occurs via an intramolecular attack of the backbone amide nitrogen onto the side-chain carbonyl group following the removal of the tert-butyl (OtBu) group.[1][2] This aspartimide intermediate is problematic because it can subsequently be opened by nucleophiles (like residual water) to yield a mixture of the desired α-aspartyl product and an undesired β-aspartyl isomer, which are often difficult to separate chromatographically.[2][3][4]

Q2: What is the function of scavengers in the deprotection process?

During acidolysis with trifluoroacetic acid (TFA), the OtBu protecting group is cleaved, generating a highly reactive tert-butyl cation ((CH₃)₃C⁺). Scavengers are nucleophilic agents added to the cleavage cocktail to trap these carbocations. This prevents them from reacting with nucleophilic residues in the peptide, such as tryptophan, methionine, or cysteine, which would lead to undesired alkylation byproducts. While the primary driver of aspartimide formation is intramolecular cyclization, maintaining a "clean" reaction environment by quenching reactive electrophiles is crucial for overall reaction success.

Q3: What are the most common and effective scavengers for OtBu deprotection?

A combination of scavengers is typically used to handle various side reactions. The most common "cocktail" for general-purpose deprotection is a mixture of TFA, Triisopropylsilane (TIS), and water.

  • Triisopropylsilane (TIS): A powerful reducing scavenger that effectively traps tert-butyl cations by hydride transfer, forming isobutane.

  • Water (H₂O): Reacts with tert-butyl cations to form tert-butanol. It also helps with the solubility of the peptide.

  • Thioanisole: A "soft" nucleophile often included when protecting groups like Pbf on arginine are present, as it helps prevent sulfonation of tryptophan residues.

  • 1,2-Ethanedithiol (EDT): Used to protect against re-attachment of protecting groups to cysteine residues.

A widely used general-purpose cleavage cocktail is TFA/TIS/H₂O in a 95:2.5:2.5 ratio .

Q4: How can I detect if aspartimide formation has occurred during my experiment?

The most reliable methods for detection are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC Analysis: Aspartimide formation will typically result in new peaks in the chromatogram. The aspartimide intermediate itself and the subsequent β-aspartyl isomer may elute very close to the desired α-aspartyl product, sometimes making baseline separation challenging.

  • LC-MS Analysis: The aspartimide intermediate will have a mass that is 18 Da less than the fully deprotected product, corresponding to the loss of a water molecule upon cyclization.

Q5: Is it possible to reverse aspartimide formation?

No, aspartimide formation cannot be cleanly reversed to the desired product. The aspartimide ring can be opened under acidic or basic conditions, but this process is not specific and leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, along with potential racemization. Therefore, the most effective strategy is prevention.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired product 1. Incomplete deprotection of the OtBu group.2. Significant conversion to aspartimide and related byproducts.3. Inefficient precipitation during work-up.1. Extend the reaction time (e.g., from 2 hours to 4 hours) or increase the reaction temperature slightly (use caution).2. For future experiments with aspartimide-prone sequences (e.g., Asp-Gly, Asp-Asn), substitute Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which sterically hinder the intramolecular cyclization.3. Ensure the peptide is precipitated in a large volume of ice-cold diethyl ether and that the mixture is thoroughly agitated.
Multiple peaks near the main product peak in HPLC 1. Formation of α- and β-aspartyl isomers due to aspartimide formation and subsequent hydrolysis.2. Alkylation of sensitive amino acids (e.g., Trp, Met, Cys) due to insufficient scavenging.1. Confirm the identity of the peaks using LC-MS. Optimize the HPLC gradient for better separation.2. For future syntheses, ensure the correct scavenger cocktail is used. If the peptide contains tryptophan, use Fmoc-Trp(Boc)-OH. If methionine is present, consider adding thioanisole or dimethyl sulfide (DMS) to the cleavage cocktail.
Mass spectrometry shows a prominent peak at [M-18]+ The aspartimide intermediate is present and relatively stable.This confirms the side reaction. For the current batch, you can attempt to hydrolyze the imide ring (e.g., extended treatment in an aqueous acidic solution), but be aware this will produce a mixture of isomers requiring extensive purification. The primary solution is to optimize the protection strategy for future syntheses.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of this compound

This protocol describes a standard procedure for the final cleavage and deprotection of a peptide containing an Asp(OtBu) residue from a solid-phase resin.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it completely under a high vacuum for at least 2 hours.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a general-purpose cleavage, mix:

    • Trifluoroacetic Acid (TFA): 9.5 mL (95%)

    • Triisopropylsilane (TIS): 0.25 mL (2.5%)

    • Deionized Water: 0.25 mL (2.5%)

  • Deprotection Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL of cocktail per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

    • Slowly add the TFA filtrate to a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form immediately.

    • Agitate the tube and let it stand at -20°C for at least 30 minutes to ensure complete precipitation.

  • Work-up:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more by adding fresh cold ether, vortexing, centrifuging, and decanting.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HPLC Analysis of Deprotection Products

This protocol provides a general method for analyzing the purity of the crude peptide and detecting byproducts.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: Integrate the peaks in the chromatogram. The presence of significant peaks other than the main product peak indicates the formation of byproducts. Couple the HPLC to a mass spectrometer to identify the masses of the main peak and any impurities.

Quantitative Data Summary

Aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly problematic. While scavengers are essential, the choice of the aspartic acid side-chain protecting group has the most significant impact on suppressing this side reaction. The table below compares the performance of different Asp protecting groups in a model peptide (VKD-X-YI) after prolonged exposure to base to simulate multiple deprotection cycles.

Asp Protecting GroupSequence (X=Gly)% Aspartimide Formation% D-Asp Isomer
-OtBu (Standard)VKDG YI25.113.9
-OMpe (Bulky)VKDG YI1.10.8
-OBno (Very Bulky)VKDG YI0.1 0.3

Data adapted from comparative studies on model peptides, demonstrating the effectiveness of bulkier protecting groups. These results clearly show that using a sterically bulkier protecting group like 5-n-butyl-5-nonyl (-OBno) can reduce aspartimide formation to almost undetectable levels, even in the most challenging sequences.

Visualizations

Chemical Pathways

cluster_main TFA-Mediated Deprotection cluster_side Side Reactions cluster_scavenger Scavenger Action This compound This compound Ac-Asp-OH Desired Product (Ac-Asp-OH) This compound->Ac-Asp-OH Deprotection tBu_cation tert-Butyl Cation ((CH₃)₃C⁺) This compound->tBu_cation + TFA Aspartimide Aspartimide Intermediate This compound->Aspartimide Intramolecular Attack Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapped Isomers α/β Isomers Aspartimide->Isomers +H₂O Trapped Trapped Cation (e.g., Isobutane) Scavenger->Trapped

Caption: Deprotection of this compound and the competing scavenger and aspartimide pathways.

Experimental Workflow

A 1. Prepare Cleavage Cocktail (TFA/TIS/H₂O) B 2. Deprotection Reaction (Peptide-Resin + Cocktail) A->B C 3. Peptide Precipitation (Add to Cold Diethyl Ether) B->C D 4. Isolate & Dry Crude Product C->D E 5. Analysis & Purification (HPLC / LC-MS) D->E

Caption: Standard experimental workflow for peptide deprotection and analysis.

References

Validation & Comparative

A Comparative Purity Analysis of Ac-Asp(OtBu)-OH by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is paramount to ensure the desired efficacy and safety of the final peptide. Ac-Asp(OtBu)-OH, a commonly used protected aspartic acid derivative, requires rigorous purity assessment to prevent the incorporation of impurities that can compromise the synthesis process and the integrity of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound, complete with supporting experimental data and protocols.

A significant challenge in the use of aspartic acid derivatives in peptide synthesis is the formation of aspartimide-related impurities, particularly when using the tert-butyl (OtBu) protecting group. This guide also presents a comparison of this compound with alternatives designed to minimize this side reaction.

Data Presentation: Purity and Performance Comparison

The following table summarizes the purity analysis of this compound and compares its performance against alternative aspartic acid protecting groups in the context of minimizing aspartimide formation, a critical impurity in peptide synthesis.

ParameterThis compoundAlternative: Ac-Asp(OMpe)-OHAlternative: Ac-Asp(OBno)-OH
Typical Purity (by HPLC) >98%>98%>98%
Aspartimide Formation (%) *HighModerateVery Low
H-Val-Lys-Asp-Gly-Tyr-Ile-OH Synthesis
Target Peptide (%)56.488.697.5
Aspartimide-related Impurities (%)43.611.42.5
Racemization (D-Asp formation) HighLowVery Low

*Data is derived from studies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to aspartimide formation, to simulate the effects of repeated deprotection cycles in a long synthesis. The use of this compound in this context is represented by the performance of its Fmoc-protected counterpart, Fmoc-Asp(OtBu)-OH.

Experimental Protocols

Detailed methodologies for the HPLC and NMR analysis of this compound are provided below. These protocols are based on established methods for the analysis of N-acetylated amino acids and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is a robust and sensitive method for determining the purity of this compound and detecting any potential impurities. A reversed-phase method is typically employed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis

qNMR is an absolute quantification technique that determines the purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have signals that do not overlap with the analyte signals.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Acquire the 1H NMR spectrum.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the tert-butyl group protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Ac-Asp(OtBu)-OH and Other Protected Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH). For a comprehensive understanding, its spectral data are compared with those of two common alternatives in peptide synthesis and related research: N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) and N-acetyl-L-aspartic acid β-benzyl ester (Ac-Asp(OBzl)-OH). This document presents predicted and experimental NMR data in clearly structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure and its NMR signal correlations.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its alternatives. The data for this compound and Ac-Asp(OBzl)-OH are predicted values, providing a theoretical baseline for comparison, while the data for Fmoc-Asp(OtBu)-OH is based on available experimental spectra.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

Proton Assignment This compound (Predicted) Fmoc-Asp(OtBu)-OH (Experimental) Ac-Asp(OBzl)-OH (Predicted)
α-CH4.654.55 - 4.654.85
β-CH₂2.85 (dd), 2.75 (dd)2.70 - 2.903.05 (dd), 2.95 (dd)
Acetyl-CH₃2.05-2.08
t-Butyl-CH₃1.451.43-
Benzyl-CH₂--5.15
Aromatic-CH (Fmoc/Benzyl)-7.25 - 7.857.30 - 7.40
Fmoc-CH-4.20 - 4.40-
Fmoc-CH₂-4.20 - 4.40-
NH~8.0 (broad)~7.9 (broad)~8.2 (broad)
COOH>10.0 (broad)>10.0 (broad)>10.0 (broad)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon Assignment This compound (Predicted) Fmoc-Asp(OtBu)-OH (Experimental) Ac-Asp(OBzl)-OH (Predicted)
α-CH50.551.050.2
β-CH₂37.037.536.8
Acetyl-CH₃22.5-22.6
Acetyl-C=O172.0-172.1
t-Butyl-C(CH₃)₃81.582.0-
t-Butyl-C(CH₃)₃28.028.1-
Benzyl-CH₂--67.0
Benzyl-Aromatic C--128.0 - 136.0
Fmoc-CH-47.2-
Fmoc-CH₂-67.5-
Fmoc-Aromatic C-120.0 - 144.0-
Fmoc-C=O-156.5-
α-COOH174.0173.5173.8
β-C=O170.5170.0171.5

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for protected amino acids like this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the protected amino acid.

  • Solvent Selection: Choose a suitable deuterated solvent. For many protected amino acids, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are appropriate. The choice depends on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH, COOH), which are often better observed in DMSO-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton chemical shifts.

    • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound and the logical relationship between its different functional groups and their expected signals in ¹H and ¹³C NMR spectroscopy.

Ac_Asp_OtBu_OH_NMR cluster_structure This compound Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H_alpha α-CH ~4.65 ppm H_beta β-CH₂ ~2.8 ppm H_acetyl Acetyl-CH₃ ~2.05 ppm H_tBu t-Butyl-CH₃ ~1.45 ppm H_NH NH ~8.0 ppm H_COOH COOH >10.0 ppm C_alpha α-CH ~50.5 ppm C_beta β-CH₂ ~37.0 ppm C_acetyl_CH3 Acetyl-CH₃ ~22.5 ppm C_acetyl_CO Acetyl-C=O ~172.0 ppm C_tBu_C t-Butyl-C ~81.5 ppm C_tBu_CH3 t-Butyl-CH₃ ~28.0 ppm C_COOH α-COOH ~174.0 ppm C_COOtBu β-C=O ~170.5 ppm

Caption: Correlation of this compound structure with its NMR signals.

A Comparative Analysis of Ac-Asp(OtBu)-OH and Alternative Protected Aspartic Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of pure, biologically active peptides. This guide provides an objective comparison of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) with other commonly used protected aspartic acid derivatives. The focus is on performance in solid-phase peptide synthesis (SPPS), with a particular emphasis on minimizing common side reactions and maximizing peptide purity.

Introduction to Protected Aspartic Acids

Aspartic acid is a frequently occurring amino acid in peptide sequences. Its reactive side-chain carboxyl group necessitates protection during SPPS to prevent unwanted side reactions. The choice of protecting group strategy significantly impacts the efficiency of peptide assembly and the purity of the final product. This compound is an N-terminally acetylated aspartic acid derivative with a tert-butyl (tBu) ester protecting the side-chain carboxyl group. The N-terminal acetyl group can be useful for mimicking natural proteins or for modulating the pharmacological properties of a peptide.

However, like other aspartic acid derivatives with ester-based side-chain protection, this compound is susceptible to a critical side reaction known as aspartimide formation. This intramolecular cyclization, catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine), can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide.[1][2][3]

This guide compares this compound with key alternatives, focusing on strategies to mitigate aspartimide formation. The primary alternatives discussed are those employing different side-chain protecting groups under the widely used Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protection strategy. While direct quantitative data for this compound is limited in the reviewed literature, the performance of its side-chain protecting group (OtBu) is well-documented in the context of Fmoc-Asp(OtBu)-OH. It is a reasonable assumption that the side-chain-related performance of this compound will be comparable to that of Fmoc-Asp(OtBu)-OH.

Quantitative Comparison of Aspartimide Formation

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly problematic.[4] To quantify the effectiveness of different side-chain protecting groups, studies often utilize model peptides known to be susceptible to this side reaction, such as scorpion toxin II (VKDGYI). The following table summarizes the extent of aspartimide-related byproduct formation for various protected aspartic acid derivatives in this model peptide after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles.

Side-Chain Protecting GroupDerivative ExampleAspartimide-Related Byproducts (%) (Xaa = Asn)Aspartimide-Related Byproducts (%) (Xaa = Arg)D-Asp Isomer Content (%) (Xaa = Asn)
tert-butylFmoc-Asp(OtBu)-OH48.736.312.1
3-methylpent-3-ylFmoc-Asp(OMpe)-OH11.28.83.0
5-n-butyl-5-nonylFmoc-Asp(OBno)-OH0.80.60.4

Data sourced from comparative studies on the scorpion toxin II model peptide.

Key Observations:

  • Fmoc-Asp(OtBu)-OH , which shares the same side-chain protection as this compound, shows a high percentage of aspartimide-related byproducts and significant racemization.

  • Increasing the steric bulk of the side-chain protecting group, as seen with Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH , dramatically reduces the formation of aspartimide and preserves the chiral integrity of the aspartic acid residue.

  • Fmoc-Asp(OBno)-OH provides exceptional resistance to aspartimide formation, even in challenging sequences.

Alternative Strategies to Mitigate Aspartimide Formation

Beyond the use of sterically hindered side-chain protecting groups, other strategies have been developed to address the challenge of aspartimide formation.

Backbone Protection

This strategy involves the introduction of a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue, thereby preventing it from acting as a nucleophile. Dipeptides such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH (where Dmb is 2,4-dimethoxybenzyl) are commercially available for this purpose and have proven to be highly effective in preventing aspartimide formation in problematic Asp-Gly sequences.

Ylide-Based Protecting Groups

Novel protecting groups, such as cyanosulfurylides (CSY) and cyanopyridiniumylides (CyPY), have been developed to mask the side-chain carboxylic acid. These zwitterionic groups are stable to standard SPPS conditions and have been shown to effectively suppress aspartimide formation.

α-Methyl-L-Aspartic Acid

The introduction of a methyl group at the α-carbon of aspartic acid (Fmoc-α-methyl-L-Asp(OtBu)-OH ) offers a different approach. The increased steric hindrance around the peptide backbone is expected to completely prevent the formation of the succinimide ring at the modified residue.

Experimental Protocols

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for Fmoc-based SPPS. The choice of aspartic acid derivative would occur at the "Coupling" step.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final amino acid Repeat->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Quantification of Aspartimide Formation

A common method to quantify the extent of aspartimide formation involves the synthesis of a model peptide known to be susceptible to this side reaction, followed by prolonged exposure to the Fmoc deprotection reagent to simulate multiple deprotection cycles.

  • Peptide Synthesis: Synthesize the model peptide (e.g., VKDGYI) on a suitable resin using the protected aspartic acid derivative to be tested.

  • Forced Degradation: After synthesis, treat the peptidyl-resin with a 20% piperidine solution in DMF for an extended period (e.g., 4 hours or more) at room temperature.

  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC), typically with detection at 214 nm. Quantify the peaks corresponding to the target peptide and the aspartimide-related byproducts by integrating the peak areas. Mass spectrometry can be used to confirm the identity of the peaks.

Signaling Pathway of Aspartimide Formation

The following diagram illustrates the chemical pathway leading to aspartimide formation and subsequent byproducts during Fmoc-SPPS.

Aspartimide_Formation Start Asp(OR)-containing Peptide Cyclization Intramolecular Cyclization Start->Cyclization Base-catalyzed Piperidine Piperidine (Fmoc Deprotection) Piperidine->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Racemization Racemization Aspartimide->Racemization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidinolysis Piperidinolysis Aspartimide->Piperidinolysis EpimerizedAspartimide D/L-Aspartimide Racemization->EpimerizedAspartimide EpimerizedAspartimide->Hydrolysis leads to EpimerizedAspartimide->Piperidinolysis leads to AlphaBetaPeptides α- and β-Aspartyl Peptides Hydrolysis->AlphaBetaPeptides EpimerizedPeptides D/L-α- and β-Aspartyl Peptides Hydrolysis->EpimerizedPeptides Piperidides α- and β-Piperidides Piperidinolysis->Piperidides Piperidinolysis->EpimerizedPeptides

Pathway of aspartimide formation from an Asp(OR) residue during Fmoc-SPPS.

Conclusion and Recommendations

The choice of protected aspartic acid derivative has a profound impact on the purity and yield of synthetic peptides. While this compound is a viable option for N-terminally acetylated peptides, its tert-butyl side-chain protection renders it susceptible to aspartimide formation, particularly in problematic sequences.

For sequences known to be prone to this side reaction, the use of derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH and especially Fmoc-Asp(OBno)-OH , is strongly recommended. These alternatives have been demonstrated to significantly suppress the formation of aspartimide and related byproducts, leading to a higher quality crude product and simplifying subsequent purification. For particularly challenging Asp-Gly sequences, the use of a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH represents a robust solution.

Researchers should carefully consider the peptide sequence and the potential for aspartimide formation when selecting an aspartic acid building block to ensure the successful synthesis of the desired target molecule.

References

A Head-to-Head Comparison: Ac-Asp(OtBu)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise and demanding world of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is critical to the success of synthesizing high-purity peptides for research, diagnostics, and therapeutic development. For the incorporation of aspartic acid, two commonly utilized derivatives are Acetyl-Asp(OtBu)-OH (Ac-Asp(OtBu)-OH) and Fmoc-Asp(OtBu)-OH. This guide provides an in-depth comparison of their performance in SPPS, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

While both molecules provide a side-chain protected aspartic acid residue, their primary applications and performance characteristics in SPPS are fundamentally different. Fmoc-Asp(OtBu)-OH is the standard building block for incorporating aspartic acid within a peptide sequence using Fmoc chemistry. In contrast, this compound is employed to introduce an N-terminally acetylated aspartic acid at the beginning of a peptide.

Performance at a Glance: A Quantitative Comparison

The primary challenge associated with the use of Fmoc-Asp(OtBu)-OH is the formation of aspartimide, a side reaction that can significantly impact the purity and yield of the target peptide.[1][2][3] N-terminal acetylation with this compound, on the other hand, is a strategic modification to enhance the biological properties of a peptide.[4][5]

ParameterThis compoundFmoc-Asp(OtBu)-OHKey Considerations
Primary Function N-terminal acetylation of Aspartic AcidIncorporation of Aspartic Acid within the peptide chainThis compound is a terminating residue, while Fmoc-Asp(OtBu)-OH allows for further chain elongation.
Aspartimide Formation Not applicable as the N-terminus is cappedProne to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.The base-catalyzed cyclization is a major drawback of using Fmoc-Asp(OtBu)-OH in certain sequences.
Peptide Stability Increases proteolytic resistance by blocking aminopeptidase degradation.Does not inherently increase stability; the free N-terminus is susceptible to degradation.N-terminal acetylation often extends the in vivo half-life of peptide therapeutics.
Biological Activity Can modulate biological activity and membrane permeability by neutralizing the N-terminal positive charge.The free N-terminus may be crucial for receptor binding and biological function in some peptides.The choice depends on whether the N-terminal charge is required for the peptide's mechanism of action.
Coupling Efficiency Generally good coupling efficiency as the first residue.Good coupling efficiency, but subsequent Fmoc deprotection steps induce side reactions.The challenges with Fmoc-Asp(OtBu)-OH arise post-coupling.
Cleavage The Acetyl group is stable under standard TFA cleavage conditions.The Fmoc group is removed with piperidine in each cycle; the OtBu group is removed during final TFA cleavage.Both are compatible with standard final cleavage protocols.

The Challenge of Aspartimide Formation with Fmoc-Asp(OtBu)-OH

The use of Fmoc-Asp(OtBu)-OH in SPPS is often complicated by the formation of a cyclic aspartimide intermediate. This side reaction is catalyzed by the basic conditions of piperidine treatment used for Fmoc deprotection. The aspartimide can then undergo nucleophilic attack by water or piperidine, leading to a mixture of by-products, including the desired α-peptide, the undesired β-peptide, and piperidide adducts. Furthermore, racemization at the α-carbon of the aspartic acid residue can occur.

The propensity for aspartimide formation is highly sequence-dependent, with sequences such as Asp-Gly, Asp-Asn, and Asp-Ser being particularly problematic.

The Advantages of N-Terminal Acetylation with this compound

N-terminal acetylation is a common post-translational modification in nature, and introducing an acetyl group at the N-terminus of a synthetic peptide can offer several advantages:

  • Increased Stability: The acetyl cap blocks degradation by exopeptidases, increasing the peptide's half-life in biological systems.

  • Mimicking Native Proteins: Acetylated peptides more closely resemble many native proteins, which can be important for biological relevance in functional studies.

  • Altered Biological Activity: Neutralizing the positive charge at the N-terminus can enhance membrane permeability and modulate interactions with biological targets.

Experimental Protocols

Standard Protocol for Coupling of Fmoc-Asp(OtBu)-OH in Automated SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

  • Coupling: Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol for N-Terminal Acetylation using this compound
  • Resin Preparation: Start with the resin loaded with the first amino acid (if this compound is not the first residue) and perform the standard deprotection and washing steps as described above. If this compound is the first residue, start with the unloaded resin.

  • Coupling of this compound: Prepare a solution of this compound (3-5 equivalents), a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add the activated solution to the resin and let it react for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Chain Elongation (if applicable): If this compound is not the N-terminal residue, proceed with the standard SPPS cycles for the subsequent amino acids.

  • Final Cleavage: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Visualizing the Synthetic Pathways

SPPS_Workflow_Comparison cluster_Fmoc Fmoc-Asp(OtBu)-OH Pathway cluster_Ac This compound Pathway (as first residue) F_start Resin-NH2 F_deprotect Fmoc Deprotection (Piperidine) F_wash1 Wash (DMF) F_deprotect->F_wash1 F_couple Couple Fmoc-Asp(OtBu)-OH F_wash1->F_couple F_wash2 Wash (DMF) F_couple->F_wash2 F_deprotect2 Fmoc Deprotection (Piperidine) F_wash2->F_deprotect2 F_side_reaction Aspartimide Formation F_deprotect2->F_side_reaction Risk of F_elongate Continue SPPS Cycles F_deprotect2->F_elongate A_start Resin-NH2 A_couple Couple This compound A_start->A_couple A_wash Wash (DMF) A_couple->A_wash A_final N-Terminally Acetylated Peptide A_wash->A_final

Caption: Comparative workflows for SPPS using Fmoc-Asp(OtBu)-OH and this compound.

Aspartimide_Formation Peptide_Asp Peptide-Asp(OtBu)-Gly-Resin Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide_Asp Byproducts Mixture of: - α-peptide - β-peptide - Racemized peptide - Piperidide adducts Aspartimide->Byproducts Nucleophilic attack (H2O, Piperidine)

Caption: Pathway of aspartimide formation from Asp(OtBu) during Fmoc-SPPS.

Conclusion

The choice between this compound and Fmoc-Asp(OtBu)-OH is dictated by the desired final peptide structure and its intended application. Fmoc-Asp(OtBu)-OH remains the standard choice for incorporating aspartic acid within a peptide sequence, but researchers must be vigilant about the potential for aspartimide formation, particularly in problematic sequences. For peptides requiring an N-terminal acetyl group to enhance stability or mimic native proteins, this compound is the appropriate building block. A thorough understanding of the chemistry and potential side reactions associated with each derivative is paramount for the successful synthesis of high-quality peptides.

References

Confirming Ac-Asp(OtBu)-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, confirming the successful incorporation of protected amino acids is a critical quality control step. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for verifying the incorporation of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH).

Comparison of Key Performance Metrics

The choice of an analytical method often depends on a balance between the required level of detail, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of HPLC, MS, and NMR for the confirmation of this compound incorporation.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Principle Separation based on hydrophobicity.Measurement of mass-to-charge ratio (m/z).Detection of nuclear spin transitions in a magnetic field.
Information Provided Purity assessment and retention time (tʀ) shift upon incorporation.Molecular weight confirmation of the peptide with the protecting group.Detailed structural information and confirmation of covalent bonds.
Resolution High resolution for separating closely related species.High mass accuracy allows for unambiguous molecular formula determination.Atomic-level resolution provides detailed structural insights.
Sensitivity Good, with UV detection at 210-220 nm for the peptide backbone.Excellent, capable of detecting minute quantities of the peptide.Lower sensitivity, typically requiring higher sample concentrations (0.1-5 mM).[1]
Quantitative Analysis Excellent for determining the purity of the main product.Can be quantitative, but often used for qualitative confirmation.Quantitative (qNMR) capabilities for determining absolute purity.[2]
Throughput High, with relatively short analysis times per sample.High, especially with direct infusion or rapid LC-MS methods.Lower, as experiments can be time-consuming to set up and acquire.
Confirmation Level Indirect confirmation based on hydrophobicity change.Direct confirmation of the correct mass.Unambiguous confirmation of the protecting group's presence and location.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of synthetic peptides.[3] The incorporation of the hydrophobic tert-butyl (OtBu) protecting group on the aspartic acid side chain leads to a predictable increase in the peptide's retention time on a C18 column compared to its unprotected counterpart.[4]

Experimental Protocol: Analytical RP-HPLC

Sample Preparation: Dissolve approximately 1-2 mg of the crude, lyophilized peptide in 1 mL of Mobile Phase A. If solubility is an issue, a minimal amount of acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be added. Vortex and centrifuge to remove any insoluble material.[5]

HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is often optimal for peptide separations. A typical starting point is a linear gradient of 5% to 65% B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for the peptide backbone).

Data Presentation
PeptideRetention Time (tʀ)Purity (%)
Control Peptide (without this compound) e.g., 15.2 min>95%
Peptide with this compound e.g., 18.5 min>90% (crude)
Deprotected Peptide e.g., 15.3 minVaries

Note: The retention times are illustrative and will vary depending on the specific peptide sequence and exact chromatographic conditions.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide in Mobile Phase A Vortex Vortex & Centrifuge Dissolve->Vortex Collect Collect Supernatant Vortex->Collect Inject Inject Sample Collect->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Compare Compare Retention Times Integrate->Compare Purity Calculate Purity Compare->Purity

HPLC Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides a direct and highly sensitive method for confirming the incorporation of this compound by verifying the molecular weight of the resulting peptide. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, which often produces multiply charged ions.

Experimental Protocol: LC-MS Analysis

Sample Preparation: The sample is typically prepared as for HPLC analysis and introduced into the mass spectrometer via an LC system.

LC-MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution instrument.

  • Scan Range: A range that encompasses the expected m/z values of the singly and multiply charged peptide ions (e.g., m/z 500-2000).

  • Collision Energy (for MS/MS): Ramped collision energy can be used to induce fragmentation and confirm the peptide sequence.

Data Presentation

The incorporation of the this compound moiety results in a specific mass increase compared to the unprotected aspartic acid residue.

MoietyMonoisotopic Mass (Da)
Acetyl (Ac) 42.0106
Aspartic Acid (Asp) 115.0269
tert-Butyl (OtBu) 56.0626
Ac-Asp-OH 157.0375
This compound 213.1001
Mass Difference 56.0626

In tandem MS (MS/MS) experiments, characteristic fragmentation of the tert-butyl group is observed, typically as a loss of isobutylene (56.0626 Da). This neutral loss from the parent ion or fragment ions provides further evidence for the presence of the OtBu protecting group.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis LC LC Separation ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Full Mass Spectrum) ESI->MS1 Select Precursor Ion Selection MS1->Select Deconvolute Deconvolute Spectrum MS1->Deconvolute CID Collision-Induced Dissociation (CID) Select->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Analyze Analyze Fragmentation MS2->Analyze Confirm Confirm Molecular Weight Deconvolute->Confirm Sequence Confirm Sequence Analyze->Sequence

LC-MS/MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. It provides definitive proof of the covalent attachment of the this compound residue by detecting the specific signals from the protons and carbons of the protecting group and the modified amino acid.

Experimental Protocol: 1D and 2D NMR

Sample Preparation:

  • Purity: The peptide should be of high purity (>95%) for clear NMR spectra.

  • Concentration: A concentration of 0.5-5 mM is typically required.

  • Solvent: The peptide is dissolved in a deuterated solvent, such as D₂O or a mixture of H₂O/D₂O, with the pH adjusted as needed.

NMR Experiments:

  • 1D ¹H NMR: Provides an initial overview of the proton signals. The tert-butyl group will exhibit a characteristic sharp singlet.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign the spin systems of the amino acid residues.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying the complete set of protons for each amino acid residue.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals.

Data Presentation

The this compound residue will give rise to characteristic signals in the NMR spectra.

NucleusSignal TypeApproximate Chemical Shift (ppm)
¹H (tert-Butyl) Singlet~1.4 - 1.5
¹³C (tert-Butyl, quaternary) Singlet~80 - 82
¹³C (tert-Butyl, methyls) Singlet~28 - 29
¹H (Acetyl) Singlet~2.0 - 2.1
¹³C (Acetyl, methyl) Singlet~22 - 23
¹³C (Acetyl, carbonyl) Singlet~173 - 175

Note: Chemical shifts are approximate and can be influenced by the peptide sequence and solvent conditions.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis Dissolve Dissolve Purified Peptide in Deuterated Solvent Adjust Adjust pH Dissolve->Adjust Transfer Transfer to NMR Tube Adjust->Transfer NMR_1D 1D ¹H NMR Transfer->NMR_1D NMR_2D_Homo 2D Homonuclear (COSY, TOCSY) Transfer->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear (HSQC) Transfer->NMR_2D_Hetero Process Process Spectra NMR_1D->Process NMR_2D_Homo->Process NMR_2D_Hetero->Process Assign Assign Resonances Process->Assign Confirm Confirm Structure Assign->Confirm

NMR Analysis Workflow

Conclusion

HPLC, Mass Spectrometry, and NMR spectroscopy are complementary techniques that provide varying levels of confirmation for the successful incorporation of this compound into a synthetic peptide.

  • HPLC is an excellent first-pass analysis for assessing purity and observing the expected change in hydrophobicity.

  • Mass Spectrometry offers rapid and direct confirmation of the correct molecular weight, providing a high degree of confidence in the incorporation.

  • NMR Spectroscopy delivers the most detailed and unambiguous structural information, definitively confirming the presence and location of the protecting group.

For routine synthesis, a combination of HPLC and MS is often sufficient for quality control. For more in-depth characterization, or when troubleshooting synthetic issues, NMR spectroscopy provides invaluable and definitive structural data. The choice of methodology should be guided by the specific requirements of the research or development phase, balancing the need for detailed information with considerations of sample amount, throughput, and cost.

References

A Researcher's Guide to the Characterization of Peptides Synthesized with Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid residues presents a significant challenge. The use of N-terminally acetylated aspartic acid with a tert-butyl (OtBu) side-chain protection, Ac-Asp(OtBu)-OH, is a common strategy. However, this approach is not without its complexities, primarily the risk of aspartimide formation, a side reaction that can compromise peptide purity and yield. This guide provides an objective comparison of peptide synthesis outcomes using this compound and alternative strategies, supported by experimental data, to inform the selection of the most suitable approach for your research needs.

The Challenge: Aspartimide Formation

During peptide synthesis, particularly under the basic conditions required for Fmoc-deprotection, the nitrogen of the peptide backbone can attack the carbonyl group of the Asp(OtBu) side chain. This intramolecular cyclization leads to the formation of a five-membered succinimide ring, known as an aspartimide intermediate. This intermediate is unstable and can lead to the formation of several impurities, including the desired α-peptide, the isomeric β-peptide, and racemized D-Asp isomers, which are often difficult to separate from the target peptide[1]. The sequence of the peptide can significantly influence the propensity for aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible[1].

N-terminal acetylation, introduced by using this compound at the beginning of the synthesis or by acetylating the N-terminus of the completed peptide chain, is a common modification to mimic native proteins and enhance peptide stability against enzymatic degradation[2][3]. While beneficial, it does not inherently prevent the aspartimide formation related to the Asp(OtBu) residue later in the sequence.

Performance Comparison of Aspartic Acid Protection Strategies

The choice of the side-chain protecting group for aspartic acid is critical in minimizing aspartimide formation. While this compound is widely used due to its cost-effectiveness, alternative protecting groups with greater steric hindrance have been developed to offer improved outcomes.

ParameterThis compoundAc-Asp(OMpe)-OHAc-Asp(OBno)-OH
Prevention of Aspartimide Formation Prone to aspartimide formation, especially in problematic sequences.Offers better suppression of aspartimide formation due to increased steric bulk.Provides superior protection against aspartimide formation.
Crude Peptide Purity Variable, can be low in susceptible sequences.Generally higher than with OtBu.Consistently high.
Final Peptide Yield Can be significantly reduced by purification challenges.Generally higher than with OtBu.Highest among the compared groups.
Racemization Risk Increased risk due to the formation of the aspartimide intermediate.Reduced risk compared to OtBu.Significantly reduced risk.
Relative Cost LowModerateHigh

Note: The data in this table is a synthesis of findings from studies primarily using Fmoc-Asp derivatives with different side-chain protections. The performance of the Ac-Asp derivatives is expected to follow the same trend regarding the side-chain protecting group.

A study on the synthesis of the Scorpion toxin II model peptide (VKDGYI), which is prone to aspartimide formation at the Asp-Gly sequence, demonstrated that replacing OtBu with bulkier protecting groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) significantly reduces the formation of aspartimide-related byproducts[4]. In the challenging Asp-Gly sequence, the use of Fmoc-Asp(OBno)-OH reduced aspartimide formation to just 0.1% per cycle. Another study on the synthesis of (Gly²)-GLP-2, a 33-mer peptide, showed that using Fmoc-Asp(OBno)-OH resulted in a crude product with negligible aspartimide-related impurities, increasing the target peptide content by 25% compared to the synthesis using Fmoc-Asp(OtBu)-OH.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the successful implementation of peptide synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for manual or automated SPPS on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. First Amino Acid Coupling (this compound):

  • If starting with a non-preloaded resin, perform a standard Fmoc-deprotection of the resin (e.g., with 20% piperidine in DMF).

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion.

3. Subsequent Amino Acid Cycles:

  • For subsequent amino acids, perform Fmoc deprotection (e.g., 20% piperidine in DMF) followed by coupling of the next Fmoc-protected amino acid as described in step 2.

4. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF and then dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including OtBu.

  • Filter the resin and collect the filtrate.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization by RP-HPLC

Objective: To assess the purity of the synthesized peptide and identify potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a common starting point for peptide analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude or purified peptide in mobile phase A or a mixture of water and acetonitrile.

Characterization by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized peptide and identify impurities.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation for ESI-MS: Dissolve the peptide in a mixture of water and acetonitrile with 0.1% formic acid to facilitate ionization.

  • Analysis: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass of the peptide should be observed. Fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence. N-terminal acetylation will result in a characteristic mass shift of 42.01 Da compared to the free N-terminus.

Visualizing Workflows and Pathways

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (if applicable) Resin->Deprotection Coupling This compound Coupling Deprotection->Coupling Chain_Elongation Subsequent Amino Acid Coupling Cycles Coupling->Chain_Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Chain_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

SPPS Workflow for an N-terminally acetylated peptide.

Aspartimide_Formation Peptide_AspOtBu Peptide with Asp(OtBu) Base_Treatment Base Treatment (e.g., Piperidine) Peptide_AspOtBu->Base_Treatment Aspartimide Aspartimide Intermediate Base_Treatment->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized D-Asp Peptide Aspartimide->Racemized_Peptide Epimerization & Hydrolysis

Pathway of Aspartimide Formation and Resulting Impurities.

Conclusion

The characterization of peptides synthesized with this compound requires a thorough understanding of the potential for aspartimide formation and the availability of robust analytical techniques to identify and quantify related impurities. While this compound is a readily available and cost-effective building block, for sequences prone to this side reaction, the use of alternative aspartic acid derivatives with bulkier side-chain protecting groups, such as OMpe or OBno, is highly recommended to improve crude peptide purity and final yield. Careful optimization of the synthesis protocol and rigorous characterization by RP-HPLC and mass spectrometry are essential to ensure the quality and integrity of the final peptide product for research and drug development applications.

References

A Comparative Guide to Coupling Methods for Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling method for incorporating N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) is a critical step that can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides an objective comparison of common coupling reagents used for this purpose, supported by available experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

Coupling Reagent/MethodReagent ClassTypical YieldPurityRelative Reaction TimeKey Considerations
HATU Uronium SaltVery High (>90%)Very HighFastHighly efficient, especially for sterically hindered couplings; lower risk of racemization.[1] Higher cost compared to other reagents.
HBTU Uronium SaltHigh (>90%)HighFastA reliable and cost-effective option for routine couplings, though generally slightly less effective than HATU for challenging sequences.[1]
PyBOP Phosphonium SaltModerate to HighGoodModerateByproducts are generally less hazardous than those of its predecessor, BOP. Can be less effective in some contexts compared to uronium salts.[2]
EDC/HOBt CarbodiimideHigh (up to 95% in some solution-phase applications)[2]Good to HighModerate to SlowCost-effective; water-soluble byproducts are easily removed during workup.[3] The addition of HOBt is crucial to suppress racemization.

Experimental Protocols

The following are detailed experimental protocols for the solution-phase coupling of this compound to a generic amine (H-Amine) using HATU, HBTU, PyBOP, and EDC/HOBt.

Method 1: Coupling using HATU

This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling.

Materials:

  • This compound (1.0 eq.)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution. If the amine component is a hydrochloride salt, an additional equivalent of base is required for neutralization.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine component (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Coupling using HBTU

This protocol follows a standard procedure for HBTU-mediated couplings.

Materials:

  • This compound (1.0 eq.)

  • Amine component (1.0 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.05 eq.)

  • DIPEA or N-Methylmorpholine (NMM) (2.5 eq.)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine component (1.0 eq.) in anhydrous DMF or DCM.

  • Add DIPEA or NMM (2.5 eq.) to the solution.

  • Add HBTU (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Method 3: Coupling using PyBOP

This protocol is based on general procedures for phosphonium salt-based coupling reactions.

Materials:

  • This compound (1.0 eq.)

  • Amine component (1.0 eq.)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the amine component (1.0 eq.), and PyBOP (1.1 eq.).

  • Dissolve the mixture in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the solution and stir at room temperature.

  • Allow the reaction to proceed for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the starting materials are consumed, dilute the mixture with ethyl acetate.

  • Perform an aqueous workup by washing the organic layer with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography.

Method 4: Coupling using EDC/HOBt

This is a classic and cost-effective carbodiimide-mediated coupling method.

Materials:

  • This compound (1.0 eq.)

  • Amine component (1.0 eq.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq.)

  • Anhydrous DCM or DMF

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq.), the amine component (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, if using DCM, wash the reaction mixture directly. If using DMF, dilute with ethyl acetate.

  • Wash the organic layer with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove the urea byproduct of EDC and excess HOBt.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude material by flash column chromatography.

Experimental Workflows and Mechanisms

The general workflow for the solution-phase coupling of this compound involves the activation of the carboxylic acid followed by nucleophilic attack from the amine component. The specific mechanism of activation varies with the coupling reagent used.

G cluster_workflow General Experimental Workflow A Dissolve this compound and Coupling Reagents B Add Base (e.g., DIPEA) and Pre-activate A->B C Add Amine Component B->C D Reaction Stirring (Monitor by TLC/LC-MS) C->D E Aqueous Workup (Acid/Base Washes) D->E F Drying and Concentration E->F G Purification (Chromatography) F->G H Pure Coupled Product G->H

Caption: General workflow for solution-phase coupling of this compound.

The activation mechanisms for uronium/aminium salts and carbodiimides differ, leading to different reactive intermediates.

Caption: Simplified activation pathways for different coupling reagent classes.

References

A Comparative Guide to Ac-Asp(OtBu)-OH in Peptide Synthesis: Applications, Outcomes, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides with high purity and yield. Ac-Asp(OtBu)-OH, an N-terminally acetylated L-aspartic acid derivative with a tert-butyl (OtBu) protected side chain, is a commonly utilized reagent in peptide chemistry. This guide provides an objective comparison of its performance with alternative protecting group strategies, supported by experimental data, to inform the rational design of peptide synthesis protocols.

This compound serves as a crucial building block in the synthesis of various bioactive peptides, including inhibitors of caspases and HIV integrase.[1][2] The acetyl group at the N-terminus mimics the natural post-translational modification of many proteins, potentially enhancing biological activity and stability. The tert-butyl ester protecting the side-chain carboxyl group of aspartic acid is favored for its stability under the basic conditions used for Fmoc group removal and its facile cleavage under acidic conditions. However, its use is not without challenges, the most significant being the formation of aspartimide-related impurities.

The Challenge of Aspartimide Formation

During peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) can induce an intramolecular cyclization of the aspartyl residue. This leads to the formation of a succinimide intermediate known as aspartimide. This side-reaction is problematic as the aspartimide ring can be subsequently attacked by nucleophiles, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their epimers at the α-carbon. These byproducts are often difficult to separate from the target peptide due to their similar physicochemical properties, leading to reduced purity and overall yield.[3]

The sequence of the peptide plays a crucial role in the propensity for aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[4]

Performance Comparison of Aspartate Protecting Groups

To mitigate aspartimide formation, several alternative side-chain protecting groups with increased steric hindrance have been developed. The following tables summarize the comparative performance of this compound (inferred from data on Fmoc-Asp(OtBu)-OH) and its alternatives in the synthesis of the model peptide scorpion toxin II, which contains a challenging Asp-Gly sequence.

Protecting Group% Target Peptide% Aspartimide-related Byproducts% D-Aspartate
OtBu 48.736.312.1
OMpe 85.211.23.0
OBno 98.20.80.4

Data sourced from comparative studies on the scorpion toxin II model peptide (VKDXYI, where X=G). The data for Ac-Asp(PG)-OH is inferred from studies using Fmoc-Asp(PG)-OH, as the side-chain protecting group is the primary determinant of aspartimide formation.

Protecting GroupAdvantagesDisadvantages
OtBu - Cost-effective- Widely available- High propensity for aspartimide formation in susceptible sequences
OMpe - Reduced aspartimide formation compared to OtBu- Higher cost than OtBu
OBno - Significantly suppresses aspartimide formation and racemization- Higher cost and molecular weight

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Scorpion Toxin II Fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

This protocol outlines the manual synthesis on a Rink Amide resin and is representative for comparing different Asp protecting groups (PG = OtBu, OMpe, OBno).

  • Resin Swelling: Swell 100 mg of Rink Amide AM resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of DIPEA (N,N-Diisopropylethylamine) in 2 mL of DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. Repeat the coupling if the test is positive.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Ile, Tyr(tBu), Gly, Asp(PG), Lys(Boc), and Val.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[1]

Solution-Phase Synthesis of Caspase-3/7 Substrate Ac-DEVD-pNA

This protocol details the synthesis of a specific peptide substrate using a protected aspartic acid derivative.

  • Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:

    • To a clean, dry 500 mL round bottom flask, add 4.115 g (10 mmoles) of Fmoc-Asp(OtBu)-OH, 1.381 g (10 mmoles) of p-nitroaniline (pNA), and 30 mL of pyridine.

    • Cool the stirring mixture to 0 °C in an ice bath.

    • Slowly add 0.91 mL (10 mmoles) of phosphorus oxychloride (POCl₃) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • The resulting product, Fmoc-Asp(OtBu)-pNA, is purified by silica gel chromatography.

  • Iterative Peptide Elongation:

    • The purified Fmoc-Asp(OtBu)-pNA is subjected to iterative cycles of Fmoc deprotection (using piperidine in DMF) followed by coupling with the next Fmoc-protected amino acid (Fmoc-Val-OH, then Fmoc-Glu(OtBu)-OH) using a coupling reagent such as PyBOP.

  • N-terminal Acetylation and Final Deprotection:

    • After the final Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

    • The fully protected peptide is then globally deprotected using a strong acid cocktail (e.g., TFA with scavengers) to yield the final Ac-DEVD-pNA product.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Aspartimide_Formation_Pathway Asp_Resin Peptidyl-Resin with Asp(OtBu) Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp_Resin->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Fmoc Deprotection) Alpha_Peptide Desired α-Aspartyl Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Byproduct) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide D-Aspartyl Peptide (Byproduct) Aspartimide->Racemized_Peptide Epimerization

Pathway of aspartimide formation from an Asp(OtBu) residue during Fmoc-SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle (repeated for each amino acid) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final cycle Start Resin Swelling Start->Fmoc_Deprotection Purification Peptide Precipitation & Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

While this compound is a readily available and cost-effective building block for peptide synthesis, its application in sequences prone to aspartimide formation can lead to significant impurities and reduced yields. For such challenging sequences, the use of alternative protecting groups with greater steric bulk, such as OMpe and particularly OBno, is highly recommended. The choice of the aspartate protecting group should be a careful consideration in the design of any peptide synthesis strategy to ensure the production of high-quality peptides for research and drug development. The provided experimental protocols and workflows serve as a guide for comparing these reagents and optimizing synthesis outcomes.

References

Safety Operating Guide

Safe Disposal of Ac-Asp(OtBu)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, its contaminated containers, and related waste materials.

This compound is a chemical compound that requires careful handling due to its potential hazards. It may be harmful if swallowed or inhaled and can cause skin, eye, and respiratory tract irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including splash goggles, a full suit, a dust respirator, boots, and gloves, should be worn when managing this substance[1][2].

Disposal of this compound Waste

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. All disposal methods must comply with federal, state, and local environmental regulations[1].

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or unwanted solid this compound should be collected in a designated, clearly labeled, and sealed waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent paper, and weighing boats, should be considered contaminated and segregated for disposal as hazardous waste.

  • Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected in a separate, labeled, and sealed container for liquid chemical waste.

Step 2: Packaging for Disposal

  • Ensure all waste containers are compatible with the chemical.

  • Tightly seal all containers to prevent leaks or spills.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: Storage Pending Disposal

  • Store the sealed and labeled waste containers in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

Decontamination of Empty Containers

Empty containers that once held this compound must be thoroughly decontaminated before being discarded or recycled.

Step 1: Triple Rinsing

  • Rinse the container with a suitable solvent three times. Solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

  • Collect the rinsate (the solvent used for rinsing) in a designated container for hazardous liquid waste.

Step 2: Final Disposal of the Container

  • Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, it is crucial to consult your local regulations and institutional policies to confirm this.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including a respirator, before attempting to clean up the spill.

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and decontaminating solution.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Quantitative Data

PropertyValue
Chemical Formula C10H17NO5
Molecular Weight 231.25 g/mol
Melting Point 163-164 °C
Boiling Point 449.6 ± 40.0 °C (Predicted)
Density 1.167 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

This compound Handling and Disposal Workflow This compound Handling and Disposal Workflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway Use_PPE Use Appropriate PPE (Goggles, Gloves, Respirator) Weighing Weighing and Handling Use_PPE->Weighing Contaminated_Materials Contaminated PPE and Labware Use_PPE->Contaminated_Materials Dissolution Dissolution in Solvent Weighing->Dissolution Solid_Waste Solid this compound Waste Weighing->Solid_Waste Liquid_Waste This compound in Solution Dissolution->Liquid_Waste Segregate_Waste Segregate Waste Streams Solid_Waste->Segregate_Waste Liquid_Waste->Segregate_Waste Contaminated_Materials->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup Container_Decontamination_and_Disposal Container Decontamination and Disposal Empty_Container Empty this compound Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Clean Container (per institutional policy) Triple_Rinse->Dispose_Container EHS_Pickup Arrange for EHS Pickup Collect_Rinsate->EHS_Pickup

References

Safeguarding Your Research: A Guide to Handling Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Nα-Acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) are critical for ensuring laboratory safety and procedural accuracy. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational steps, and waste management plans.

This compound is an aspartic acid derivative used in peptide synthesis.[1][2] While not classified as a hazardous substance according to EU regulations, it may cause skin, eye, and respiratory tract irritation.[3][4] Adherence to proper safety measures is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is essential.[3]

Control TypeEquipmentSpecifications
Engineering Controls Fume Hood or Ventilated EnclosureUse process enclosures or local exhaust ventilation to keep airborne levels below exposure limits, especially if operations generate dust.
Eye Protection Safety Glasses or GogglesWear splash goggles to protect against eye contact.
Hand Protection Protective GlovesChemical-resistant gloves are required.
Body Protection Laboratory Coat or Full SuitA lab coat or full suit should be worn to prevent skin contact.
Respiratory Protection Dust Respirator or Self-Contained Breathing Apparatus (SCBA)A dust respirator should be used to avoid inhalation of the product, particularly in the case of spills or when generating dust. For large spills, a self-contained breathing apparatus may be necessary.

Operational Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of this compound and prevent accidental exposure.

Handling:

  • Avoid breathing dust.

  • Keep the substance away from heat and sources of ignition.

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, well-ventilated area.

  • Recommended storage temperatures vary, with powder forms stable at -20°C for up to 3 years and at 4°C for up to 2 years. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised to prevent degradation from freeze-thaw cycles. Do not store above 5°C (41°F).

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Spill Response:

  • Small Spills: Use appropriate tools to carefully place the spilled material into a convenient waste disposal container.

  • Large Spills: Use a shovel to transfer the spilled material into a designated waste disposal container. A self-contained breathing apparatus should be used to avoid inhalation of the product.

Waste Disposal:

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • This product and its degradation products are not considered toxic.

First Aid Measures

In case of accidental exposure, follow these first aid guidelines:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor if irritation persists.

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms persist.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards 1. Assess Hazards (Review SDS) Select PPE 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess Hazards->Select PPE Prepare Work Area 3. Prepare Ventilated Work Area (Fume Hood) Select PPE->Prepare Work Area Weigh/Measure 4. Weigh and Measure (Avoid Dust Generation) Prepare Work Area->Weigh/Measure Perform Experiment 5. Conduct Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area 6. Decontaminate Surfaces Perform Experiment->Decontaminate Work Area Dispose of Waste 7. Dispose of Waste (Follow Regulations) Decontaminate Work Area->Dispose of Waste Store Unused Material 8. Store Properly (Tightly Sealed, Cool) Dispose of Waste->Store Unused Material

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.